molecular formula C11H18Cl2N2 B6176619 (3S)-3-methyl-1-phenylpiperazine dihydrochloride CAS No. 2307784-13-8

(3S)-3-methyl-1-phenylpiperazine dihydrochloride

Cat. No.: B6176619
CAS No.: 2307784-13-8
M. Wt: 249.18 g/mol
InChI Key: WGCGAXNLMBPXJB-XRIOVQLTSA-N
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Description

(3S)-3-methyl-1-phenylpiperazine dihydrochloride is a useful research compound. Its molecular formula is C11H18Cl2N2 and its molecular weight is 249.18 g/mol. The purity is usually 95.
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Properties

CAS No.

2307784-13-8

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

(3S)-3-methyl-1-phenylpiperazine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-10-9-13(8-7-12-10)11-5-3-2-4-6-11;;/h2-6,10,12H,7-9H2,1H3;2*1H/t10-;;/m0../s1

InChI Key

WGCGAXNLMBPXJB-XRIOVQLTSA-N

Isomeric SMILES

C[C@H]1CN(CCN1)C2=CC=CC=C2.Cl.Cl

Canonical SMILES

CC1CN(CCN1)C2=CC=CC=C2.Cl.Cl

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Piperazine Scaffolds in Serotonin Receptor Antagonist Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Status of Piperazine

In the landscape of CNS drug discovery, the piperazine ring is not merely a linker; it is a privileged scaffold that defines the pharmacophore of countless serotonin (5-HT) receptor antagonists. Its conformationally restricted, six-membered ring structure provides a precise spatial orientation for the basic nitrogen atoms, facilitating the critical salt-bridge interaction with the conserved Aspartate residue (Asp3.32) in Class A GPCRs.

This guide dissects the utility of Long-Chain Arylpiperazines (LCAPs) in targeting 5-HT1A, 5-HT2A, and 5-HT7 receptors. We move beyond basic structure-activity relationships (SAR) to explore the causal mechanisms of selectivity, validated synthesis protocols, and self-verifying binding assays.

Structural Basis & Pharmacophore Modeling

The efficacy of piperazine-based antagonists hinges on their ability to adopt a "U-shaped" or "extended" conformation depending on the receptor subtype. The LCAP scaffold generally consists of three distinct domains:

  • The Aryl Head Group: Determines intrinsic efficacy (agonist vs. antagonist) and primary affinity via

    
    -
    
    
    
    stacking.
  • The Piperazine Core: Provides the protonatable nitrogen for electrostatic anchoring.

  • The Linker & Terminal Fragment: Modulates selectivity (e.g., 5-HT1A vs. 5-HT7) through steric constraints and secondary hydrophobic pockets.

Visualization: LCAP Pharmacophore Model

The following diagram illustrates the canonical interactions within the 5-HT receptor binding pocket.

LCAP_Pharmacophore Aryl Aryl Head Group (e.g., o-OMe-Phenyl) Pip Piperazine Core (Protonated N4) Aryl->Pip  N1 Attachment Phe Phe 6.52 (Pi-Pi Stacking) Aryl->Phe  Interaction Linker Alkyl Linker ((CH2)n, n=2-4) Pip->Linker  N4 Attachment Asp Asp 3.32 (Salt Bridge) Pip->Asp  Electrostatic Term Terminal Fragment (Imide/Amide) Linker->Term  Spacer Pocket Secondary Pocket (Hydrophobic) Term->Pocket  Selectivity

Figure 1: Pharmacophore model of Long-Chain Arylpiperazines (LCAPs) binding to 5-HT receptors. The protonated nitrogen (N4) is the anchor, while the linker length dictates the depth of penetration into the secondary pocket.

Medicinal Chemistry & SAR: Tuning Selectivity

The challenge in designing piperazine antagonists is not potency, but selectivity . The 5-HT1A and 5-HT7 receptors share significant homology in the transmembrane binding domain.

Critical SAR Determinants
  • Linker Length:

    • C2-C3 Spacers: Favor 5-HT1A affinity. The shorter chain forces the terminal fragment to interact with residues closer to the core pocket.

    • C4 Spacers: Often shift selectivity toward 5-HT7. The longer chain allows the terminal group to reach the more distal, solvent-exposed regions unique to 5-HT7.

  • Aryl Substituents:

    • Ortho-methoxy (o-OMe): A classic feature (e.g., in Way-100635) that enhances affinity for 5-HT1A via steric bulk and hydrogen bond acceptance.

    • Heteroaryls (e.g., Pyrimidine): Often used to reduce lipophilicity (LogP) while maintaining

      
      -deficiency for stacking interactions.
      
Comparative SAR Data

The table below summarizes the effect of linker modification on receptor affinity (


 values in nM).
Compound IDAryl HeadLinkerTerminal Group5-HT1A

(nM)
5-HT7

(nM)
Selectivity Ratio (7/1A)
Ref-1 (NAN-190) o-OMe-Phenyl-(CH2)4-Phthalimide0.6120200
Analog A o-OMe-Phenyl-(CH2)2-Phthalimide0.4 >1000>2500
Analog B 2-Pyrimidinyl-(CH2)4-Isoindoline451.2 0.02
Analog C 2,3-Cl2-PhenylTrans-butenylAmide2.15.52.6 (Dual)

Data synthesized from representative LCAP studies [1, 2]. Note how shortening the linker (Analog A) drastically reduces 5-HT7 affinity, while specific heteroaryl/linker combos (Analog B) invert selectivity.

Experimental Protocols: Synthesis & Validation

Synthesis: Buchwald-Hartwig Amination

The formation of the N-aryl bond is the rate-limiting step in constructing the LCAP head group. Traditional nucleophilic aromatic substitution (


) is limited to electron-deficient rings. The Buchwald-Hartwig amination  allows for the coupling of electron-rich aryl halides with piperazine, essential for creating diverse libraries.

Protocol: Pd-Catalyzed N-Arylation

  • Objective: Synthesize N-(2-methoxyphenyl)piperazine.

  • Reagents:

    • Aryl Halide: 2-Bromoanisole (1.0 eq)

    • Amine: Piperazine (1.2 eq)

    • Catalyst:

      
       (1-2 mol%)
      
    • Ligand: BINAP or Xantphos (2-4 mol%)

    • Base:

      
       (1.4 eq)
      
    • Solvent: Toluene or Dioxane (Anhydrous)

Step-by-Step Workflow:

  • Inerting: Flame-dry a Schlenk flask and cycle with Argon (

    
    ).
    
  • Loading: Add

    
    , Ligand, and Base under positive Argon pressure.
    
  • Addition: Add Aryl Halide and Piperazine dissolved in anhydrous solvent.

  • Heating: Reflux at 100°C for 12-18 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate filtrate.[1]

  • Purification: Flash column chromatography on silica gel.

Self-Validation Check:

  • If yield < 50%: Check oxygen exclusion (Pd is sensitive). Switch ligand to BrettPhos for difficult substrates.

  • If dimer forms: Increase the excess of piperazine to >3.0 eq to prevent bis-arylation.

Synthesis_Workflow Start Start: Aryl Bromide + Piperazine Cat Catalyst System Pd2(dba)3 / BINAP / NaOtBu Start->Cat Reaction Buchwald-Hartwig Coupling 100°C, Toluene, 12h Cat->Reaction Check TLC Monitoring (Is SM consumed?) Reaction->Check Check->Reaction No Workup Celite Filtration & Flash Chromatography Check->Workup Yes Product Final N-Arylpiperazine Workup->Product

Figure 2: Optimized workflow for the synthesis of the arylpiperazine head group via Buchwald-Hartwig amination.

Validation: Radioligand Binding Assay

To validate the antagonistic potential, affinity (


) must be determined using membrane preparations.

Protocol: Membrane Filtration Assay

  • System: HEK293 cells stably expressing human 5-HT1A or 5-HT7 receptors.

  • Radioligands:

    • 5-HT1A:

      
       (Agonist) or 
      
      
      
      (Antagonist).
    • 5-HT7:

      
       (Non-selective) or 
      
      
      
      .

Step-by-Step Methodology:

  • Membrane Prep: Homogenize cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000

    
     for 20 min. Resuspend pellet.[1]
    
  • Incubation:

    • Total Volume: 250

      
      .[1]
      
    • Add 50

      
       Membrane suspension (20-50 
      
      
      
      protein).
    • Add 50

      
       Radioligand (at 
      
      
      
      concentration, typically 0.5-2 nM).
    • Add 50

      
       Test Compound (concentration range 
      
      
      
      to
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester.

  • Counting: Wash filters

    
     with ice-cold buffer. Add scintillation cocktail and count in a MicroBeta counter.
    

Data Analysis: Calculate


 using non-linear regression (Sigmoidal dose-response). Convert to 

using the Cheng-Prusoff equation :

Where

is radioligand concentration and

is its dissociation constant.

Self-Validation Check:

  • Non-Specific Binding (NSB): Define using 10

    
     Serotonin (5-HT). NSB should be <10% of Total Binding.
    
  • Hill Slope: Should be near -1.0. If significantly different, suspect negative cooperativity or multiple binding sites.

Future Outlook: Multi-Target Directed Ligands (MTDLs)

The future of piperazine scaffolds lies in polypharmacology . Pure selectivity is often less desirable for complex psychiatric disorders (e.g., Schizophrenia) than a "tuned" profile.

  • Strategy: Combine 5-HT1A partial agonism (anxiolytic) with 5-HT2A antagonism (antipsychotic) and 5-HT7 antagonism (pro-cognitive).

  • Design: Use the piperazine linker as a "tether" to link distinct pharmacophores, creating bitopic ligands that span the orthosteric and allosteric sites of the receptor [3].

References

  • Leopoldo, M., et al. (2011). Structure-activity relationship studies on long-chain arylpiperazines targeting 5-HT7 receptors. Journal of Medicinal Chemistry.

  • Bojarski, A. J., et al. (2004).[2] The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity in the group of long-chain arylpiperazine ligands. Bioorganic & Medicinal Chemistry Letters.

  • Ferri, N., et al. (2025). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs: An Overview of Buchwald Hartwig Amination. Current Organic Synthesis.

  • Gifford Bioscience. (2025). Radioligand Binding Assay Protocol. Technical Resources.

Sources

literature review on 3-methyl-1-phenylpiperazine enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Enantiomers of 3-Methyl-1-Phenylpiperazine: Synthesis, Resolution, and Characterization

Authored by a Senior Application Scientist

Foreword: The Imperative of Chirality in Phenylpiperazine Scaffolds

The phenylpiperazine moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous centrally acting agents.[1][2] Its rigid structure allows for precise orientation of pharmacophoric features, leading to interactions with a wide array of neurotransmitter systems.[1][3] The introduction of a methyl group at the 3-position of the piperazine ring, creating 3-methyl-1-phenylpiperazine, introduces a chiral center—a seemingly minor modification that fundamentally bifurcates the molecule's identity into two non-superimposable mirror images, or enantiomers: (R)-3-methyl-1-phenylpiperazine and (S)-3-methyl-1-phenylpiperazine.

In drug development, chirality is not a trivial detail; it is a critical determinant of therapeutic activity and toxicological profile. The differential interaction of enantiomers with a chiral biological environment (enzymes, receptors) can lead to profound differences in efficacy and safety. As research on nuanced receptor modulators advances, the ability to isolate and characterize individual stereoisomers is paramount. Studies on related chiral methyl-substituted aryl piperazinium compounds have already demonstrated that stereoisomers exhibit distinct selectivity for nicotinic acetylcholine receptors, underscoring the critical role of chirality in fine-tuning receptor interactions.[4][5]

This guide provides a technical framework for researchers, chemists, and drug development professionals navigating the complexities of 3-methyl-1-phenylpiperazine enantiomers. We will move beyond a simple recitation of facts to explain the causality behind methodological choices, offering field-proven insights into their synthesis, separation, and analysis. The protocols described herein are designed as self-validating systems, grounded in authoritative scientific principles.

Part 1: Synthesis of Racemic 3-Methyl-1-Phenylpiperazine

The synthesis of the racemic mixture is the logical starting point for accessing the individual enantiomers. Several routes have been established, often involving the formation of a piperazinone intermediate followed by reduction. An industrially relevant approach utilizes 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine as a key intermediate, which can be reduced and subsequently deprotected to yield the target molecule.[6][7][8]

The causality behind this multi-step approach lies in control and yield. Direct methylation of 2-phenylpiperazine is often unselective and can lead to the formation of the unwanted 1,4-dimethylpiperazine byproduct.[6] By using a protected piperazinone intermediate, the synthesis becomes more controlled, directing alkylation and ensuring a higher purity of the final racemic product. The use of a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) is necessary for the complete reduction of the amide (lactam) functionality within the piperazinone ring.[7][8][9]

Diagram: General Synthesis Pathway

cluster_0 Step 1: N-Methylation & Benzyl Protection cluster_1 Step 2: Lactam Reduction cluster_2 Step 3: Deprotection A 3-Phenylpiperazin-2-one B 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine A->B  1. Benzyl Chloride  2. Methyl Iodide, NaH C 4-Benzyl-1-methyl-3-phenylpiperazine B->C LiAlH4, THF D Racemic 1-Methyl-3-phenylpiperazine C->D H2, Pd/C, Acetic Acid

Caption: Synthesis of racemic 1-methyl-3-phenylpiperazine via a protected intermediate.

Experimental Protocol: Synthesis of Racemic 1-Methyl-3-phenylpiperazine

This protocol is a synthesized representation of established methods.[7][8]

Step 1: Synthesis of 4-Benzyl-1-methyl-3-phenylpiperazine

  • Suspend Lithium Aluminium Hydride (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 15°C.

  • Slowly add a solution of 4-benzyl-1-methyl-2-oxo-3-phenylpiperazine (1.0 equivalent) in THF, maintaining the temperature between 10-15°C.

  • Once the addition is complete, heat the reaction mixture to reflux for 6 hours.

  • Cool the mixture to 5°C and cautiously quench the reaction by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water.

  • Stir the resulting slurry for 1 hour at room temperature, then filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to yield crude 4-benzyl-1-methyl-3-phenylpiperazine.

Step 2: Catalytic Hydrogenation (Debenzylation)

  • Dissolve the crude product from the previous step in acetic acid.

  • Add 5% Palladium on Carbon (Pd/C) catalyst (50% wet).

  • Pressurize the reaction vessel with hydrogen gas to 80-100 psi.

  • Maintain the reaction at 25-30°C for 4 hours, monitoring for completion by HPLC.

  • Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in water and wash with a non-polar solvent like toluene to remove organic impurities.

  • Adjust the pH of the aqueous layer to >11 using 50% sodium hydroxide solution.

  • Extract the product into a suitable organic solvent (e.g., toluene or methylene chloride).

  • Concentrate the organic extracts to yield racemic 1-methyl-3-phenylpiperazine.[8]

Part 2: Chiral Resolution of Enantiomers

With the racemic mixture in hand, the next critical phase is the separation of the (R) and (S) enantiomers. For basic compounds like 3-methyl-1-phenylpiperazine, the most time-honored and scalable method is classical resolution via diastereomeric salt formation.[10]

The core principle of this technique is the reaction of the racemic base with a single enantiomer of a chiral acid (the resolving agent). This reaction forms two diastereomeric salts. Unlike enantiomers, diastereomers possess different physicochemical properties, most notably solubility. This difference allows for their separation by fractional crystallization.[10] The choice of resolving agent and solvent system is crucial and often requires empirical screening for optimal results.

Diagram: Workflow for Chiral Resolution

G racemate Racemic (R/S)-3-MPP salts Mixture of Diastereomeric Salts (R)-MPP-(R)-Mandelate (S)-MPP-(R)-Mandelate racemate->salts agent Chiral Resolving Agent (e.g., (R)-Mandelic Acid) agent->salts crystallization Fractional Crystallization (Exploits differential solubility) salts->crystallization less_soluble Less Soluble Diastereomer Crystallizes crystallization->less_soluble more_soluble More Soluble Diastereomer Remains in Mother Liquor crystallization->more_soluble filtration Filtration less_soluble->filtration liberation2 Liberate Free Base (e.g., aq. NaOH) more_soluble->liberation2 liberation1 Liberate Free Base (e.g., aq. NaOH) filtration->liberation1 enantiomer1 Enantiomer 1 (e.g., (S)-3-MPP) liberation1->enantiomer1 enantiomer2 Enantiomer 2 (e.g., (R)-3-MPP) liberation2->enantiomer2

Caption: Diastereomeric salt formation and fractional crystallization workflow.

Experimental Protocol: Classical Resolution (General Procedure)

This is a general protocol adapted from established methods for resolving chiral amines and requires optimization for this specific substrate.[10]

Materials:

  • Racemic 3-methyl-1-phenylpiperazine

  • Chiral resolving agent (e.g., (R)-(-)-Mandelic acid or Di-p-toluoyl-D-tartaric acid)

  • Solvent system (e.g., Ethanol, Methanol, Acetone, or mixtures with water)

  • Aqueous NaOH solution (e.g., 2M)

  • Organic extraction solvent (e.g., Dichloromethane)

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of racemic 3-methyl-1-phenylpiperazine in the chosen solvent with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the minimum amount of the same warm solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution. Cloudiness should be observed. Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator for several hours to facilitate crystallization.

  • Isolation: Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of Free Base: Suspend the isolated crystals in water and add 2M NaOH solution until the pH is strongly basic (>11), dissolving the salt. Extract the liberated free enantiomer into an organic solvent. Dry the organic layer, filter, and evaporate the solvent to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (ee) of the product using a suitable analytical method, such as chiral HPLC.

  • Optimization: The mother liquor contains the other diastereomeric salt. This can be isolated by evaporation and the other enantiomer can be liberated. The process can be repeated and optimized by varying the solvent, temperature, and stoichiometry to improve yield and enantiomeric purity.[10]

Part 3: Analytical Characterization and Enantiomeric Separation

Rigorous analytical chemistry is essential to confirm the identity, purity, and enantiomeric composition of 3-methyl-1-phenylpiperazine.

Structural Confirmation

Standard spectroscopic methods are used to confirm the chemical structure of the synthesized compound.

TechniqueExpected Observations for 1-Methyl-3-phenylpiperazineReference
¹H NMR Signals corresponding to aromatic protons (~7.2-7.4 ppm), a methyl singlet (~2.3 ppm), and a complex pattern of aliphatic protons for the piperazine ring and the benzylic proton.[7][11]
¹³C NMR Aromatic carbon signals (~127-143 ppm), aliphatic carbons of the piperazine ring (~46-64 ppm), and a methyl carbon signal.[6][11]
Mass Spec. The Electron Ionization (ESI) mass spectrum should show a protonated molecular ion [M+H]⁺ at m/z = 177.[6][11]
Enantiomeric Separation and Quantification

Distinguishing and quantifying enantiomers requires a chiral environment. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the industry-standard technique for this purpose.

Causality of Chiral HPLC: CSPs are typically composed of a chiral selector (e.g., a polysaccharide derivative) covalently bonded to a silica support.[10] As the enantiomers pass through the column, they form transient, diastereomeric complexes with the chiral selector. The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. For a basic amine like 3-methyl-1-phenylpiperazine, adding a small amount of an amine modifier (e.g., diethylamine) to the mobile phase is critical to prevent peak tailing by masking active sites on the silica support.[10]

Diagram: Chiral HPLC Analysis Workflow

A Prepare Sample (Dissolve in Mobile Phase) B Inject onto Chiral HPLC System A->B C Mobile Phase Carries Sample to Chiral Column B->C D Differential Interaction with Chiral Stationary Phase C->D E Separated Enantiomers Elute at Different Times (t_R1, t_R2) D->E F UV Detector Measures Absorbance E->F G Chromatogram Generated F->G H Quantify Peak Areas to Determine Enantiomeric Excess (ee) G->H

Caption: Standard workflow for determining enantiomeric excess using chiral HPLC.

Protocol: Chiral HPLC Method Development (General)
  • Column Selection: Start with a polysaccharide-based CSP, such as one coated with amylose or cellulose derivatives (e.g., Chiralpak® series). These are highly effective for a wide range of chiral compounds.[10]

  • Mobile Phase: Use a normal-phase mobile phase, typically a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

  • Initial Conditions:

    • Mobile Phase: 90:10 Hexane:Isopropanol (+ 0.1% Diethylamine)

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

  • Optimization:

    • If resolution is poor, systematically vary the alcohol content in the mobile phase. Increasing the alcohol percentage generally decreases retention time.

    • If peaks are broad or tailing, ensure the amine modifier (diethylamine) is present and at an optimal concentration (0.1-0.2%).

  • Quantification: Once baseline separation is achieved, calculate the enantiomeric excess (% ee) using the peak areas (A1 and A2) of the two enantiomers: % ee = (|A1 - A2| / (A1 + A2)) * 100

An alternative advanced technique is Capillary Electrophoresis (CE) using a chiral selector, such as a sulfated β-cyclodextrin, mixed into the background electrolyte.[12][13] This method offers high efficiency and requires minimal sample and solvent, making it a powerful tool for chiral analysis.

Part 4: The Significance of Stereospecific Pharmacology

While direct pharmacological comparisons of (R)- and (S)-3-methyl-1-phenylpiperazine are not extensively published, the principle of stereospecificity in related compounds provides a compelling rationale for their separation. Phenylpiperazines are known to interact with monoamine systems, acting as releasing agents or receptor ligands.[2][3]

Crucially, research on chiral piperazinium compounds with a methyl group on the piperazine ring has shown that stereoisomers possess distinct receptor selectivity profiles. For instance, methylation at the C2 or C3 position of the piperazine ring in certain aryl piperazinium compounds resulted in significant differences in activity at α7 and α9 nicotinic acetylcholine receptors.[4][5] Additions at the C3 position, as in our topic compound, were found to greatly reduce activity in that specific scaffold, highlighting the steric sensitivity of the receptor binding pocket.[5]

This leads to the logical hypothesis that the (R) and (S) enantiomers of 3-methyl-1-phenylpiperazine will exhibit different affinities and/or efficacies at their target receptors, which are likely serotonergic and dopaminergic systems. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or contribute to off-target effects and toxicity.

FeatureImplication for 3-Methyl-1-Phenylpiperazine Enantiomers
Receptor Binding The (R) and (S) enantiomers will likely have different binding affinities (Kᵢ) for target receptors due to the three-point attachment model of chiral recognition.
Functional Activity One enantiomer may act as an agonist while the other is an antagonist, or they may have different potencies (EC₅₀) for the same effect.
Metabolism Cytochrome P450 enzymes are chiral and may metabolize one enantiomer at a different rate than the other, leading to different pharmacokinetic profiles.[3]
Toxicology Off-target interactions or toxic metabolites may be associated with only one of the two enantiomers.

Therefore, the development of 3-methyl-1-phenylpiperazine or its derivatives as therapeutic agents necessitates the individual evaluation of each enantiomer to create a safer and more effective drug.

Conclusion and Future Directions

The study of 3-methyl-1-phenylpiperazine enantiomers is a prime example of the precision required in modern drug discovery. While methods for the synthesis of the racemate are established, the efficient and scalable separation of the enantiomers remains a key challenge that must be addressed on a case-by-case basis through systematic screening of resolution conditions. The analytical workflows, particularly chiral HPLC, provide the robust and reliable tools needed to quantify the success of these resolution efforts.

The clear evidence of stereospecific activity in closely related compounds provides a strong impetus for the detailed pharmacological characterization of the individual (R) and (S) enantiomers of 3-methyl-1-phenylpiperazine. Future research must focus on elucidating their distinct receptor binding profiles, functional activities, and metabolic fates. This knowledge is not merely academic; it is essential for the rational design of selective, potent, and safe therapeutic agents built upon the versatile phenylpiperazine scaffold.

References

  • Shejul, P. B. et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 806-811.
  • Arias, H. R. et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(10), 1727-1737. [Link]

  • Power, J. D. et al. (2012). A new analytical method for the chemical characterisation of street samples of piperazines. Analytical Methods, 4, 2943-2949. [Link]

  • Arias, H. R. et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed, PMID: 40587620. [Link]

  • Srinivasa Rao, D. V. N. et al. (2006). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, 2006(xiv), 1-9. [Link]

  • Neuland Laboratories Limited. (2004). A process for preparing 1-methyl-3-phenylpiperazine.
  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. [Link]

  • Neuland Laboratories Limited. (2006). Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate.
  • Dargan, P. I., & Wood, D. M. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug Testing and Analysis, 3(7-8), 453-460. [Link]

  • United Nations Office on Drugs and Crime (UNODC). (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Synthetic Drug Strategy. [Link]

  • Niaei, N., Hassanpour, S., & Petr, J. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Request PDF on ResearchGate. [Link]

  • Neuland Laboratories Limited. (2007). A Process For Preparing 1 Methyl 3 Phenylpiperazine. Quick Company. [Link]

  • Sravani, G., Jayachandran, E., & Anbu, J. (2017). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Research Journal of Pharmacy and Technology, 10(10), 3616-3621.
  • Wikipedia. (n.d.). Phenylpiperazine. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of (3S)-3-Methyl-1-phenylpiperazine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(3S)-3-Methyl-1-phenylpiperazine is a chiral substituted piperazine that serves as a key structural motif in a variety of pharmacologically active compounds. Its derivatives have shown potential in the development of therapeutics targeting central nervous system (CNS) disorders. The dihydrochloride salt form enhances the compound's stability and aqueous solubility, making it more suitable for pharmaceutical formulation and handling.

This document provides a comprehensive guide for the synthesis of (3S)-3-methyl-1-phenylpiperazine dihydrochloride, intended for researchers, scientists, and professionals in drug development. The protocol described herein is designed to be robust and scalable, with a focus on achieving high enantiomeric purity. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic strategy.

Synthetic Strategy Overview

The synthesis of chiral piperazine derivatives can be approached through various methods, including the use of chiral starting materials, asymmetric catalysis, and resolution of racemic mixtures.[1][2] A common and effective strategy involves the construction of the piperazine ring from a chiral precursor, ensuring the desired stereochemistry is established early in the synthetic sequence.[1]

This protocol will focus on a multi-step synthesis commencing from a readily available chiral starting material, (S)-alanine. The key transformations include the formation of a protected diamine intermediate, followed by cyclization to form the piperazine ring, N-arylation, and finally, salt formation. This approach offers excellent control over the stereochemistry at the C3 position.

Logical Flow of Synthesis

The synthetic pathway is designed to be linear and efficient, minimizing the number of steps and employing reliable chemical transformations. Each step is optimized to ensure high yield and purity of the intermediate products, which is crucial for the success of the subsequent reactions.

Synthesis_Workflow A (S)-Alanine B N-Boc-(S)-Alanine A->B Boc Protection C N-Boc-(S)-alaninal B->C Reduction D Protected Diamine C->D Reductive Amination E (3S)-N-Boc-3-methylpiperazine D->E Cyclization F (3S)-3-Methylpiperazine E->F Boc Deprotection G (3S)-3-Methyl-1-phenylpiperazine F->G N-Arylation H (3S)-3-Methyl-1-phenylpiperazine Dihydrochloride G->H Salt Formation

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified. Reactions involving moisture-sensitive reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon).

Required Equipment:

  • Standard laboratory glassware

  • Magnetic stirrers and heating mantles

  • Rotary evaporator

  • High-performance liquid chromatography (HPLC) system for purity analysis

  • Nuclear magnetic resonance (NMR) spectrometer for structural characterization

  • Mass spectrometer (MS) for molecular weight confirmation

Step 1: Protection of (S)-Alanine

Principle: The amino group of (S)-alanine is protected with a tert-butyloxycarbonyl (Boc) group to prevent its participation in subsequent reactions and to enhance its solubility in organic solvents.[3]

Procedure:

  • Dissolve (S)-alanine in a 1:1 mixture of 1,4-dioxane and water.

  • Add sodium hydroxide solution to adjust the pH to approximately 10.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in 1,4-dioxane.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Acidify the mixture with a cold aqueous solution of citric acid to pH 3-4.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-(S)-alanine.

Reagent/SolventMolar EquivalentPurpose
(S)-Alanine1.0Starting material
Di-tert-butyl dicarbonate1.1Protecting agent
Sodium hydroxide2.0Base
1,4-Dioxane/Water-Solvent
Citric acid-Acidification
Ethyl acetate-Extraction solvent
Step 2: Reduction of N-Boc-(S)-Alanine to N-Boc-(S)-alaninal

Principle: The carboxylic acid of N-Boc-(S)-alanine is selectively reduced to the corresponding aldehyde. This transformation is a critical step, and over-reduction to the alcohol must be avoided. A common method involves conversion to a Weinreb amide followed by reduction with a mild reducing agent like lithium aluminum hydride (LiAlH₄) at low temperature.

Procedure:

  • Activate the carboxylic acid of N-Boc-(S)-alanine with a coupling agent (e.g., HBTU) in the presence of a base (e.g., DIPEA) in an anhydrous solvent (e.g., DMF).

  • Add N,O-dimethylhydroxylamine hydrochloride to form the Weinreb amide.

  • Purify the Weinreb amide by column chromatography.

  • Dissolve the purified Weinreb amide in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of lithium aluminum hydride in THF.

  • Quench the reaction with a saturated aqueous solution of sodium sulfate.

  • Filter the mixture and concentrate the filtrate to obtain N-Boc-(S)-alaninal.

Step 3: Reductive Amination to Form the Protected Diamine

Principle: N-Boc-(S)-alaninal undergoes reductive amination with a suitable amine, such as benzylamine, to form a protected diamine. The imine intermediate is formed in situ and immediately reduced to the amine.[4]

Procedure:

  • Dissolve N-Boc-(S)-alaninal and benzylamine in a suitable solvent like methanol.

  • Add a mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise.[3]

  • Monitor the reaction by TLC or LC-MS until completion.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 4: Cyclization to Form the Piperazine Ring

Principle: The protected diamine undergoes an intramolecular cyclization to form the piperazine ring. This step often involves the deprotection of one of the amino groups followed by a nucleophilic substitution reaction. A common strategy involves the use of a bifunctional reagent that can react with both amino groups to form the six-membered ring.[5]

Procedure:

  • Deprotect the benzyl group from the diamine intermediate via catalytic hydrogenation (e.g., using Pd/C and H₂ gas).

  • The resulting primary amine is then reacted with a suitable cyclizing agent, such as a bis(2-chloroethyl)amine derivative, under basic conditions.

Step 5: Boc Deprotection

Principle: The Boc protecting group is removed under acidic conditions to yield the free secondary amine of the piperazine ring.[3]

Procedure:

  • Dissolve the Boc-protected piperazine in a suitable solvent like dichloromethane (DCM) or 1,4-dioxane.

  • Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature until the deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

Step 6: N-Arylation of (3S)-3-Methylpiperazine

Principle: The N-phenyl group is introduced onto the piperazine ring via a palladium-catalyzed Buchwald-Hartwig amination reaction.[6][7] This reaction is highly efficient for forming C-N bonds between an amine and an aryl halide.

Procedure:

  • To a reaction vessel, add (3S)-3-methylpiperazine, an aryl halide (e.g., bromobenzene or iodobenzene), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., BINAP), and a base (e.g., sodium tert-butoxide).

  • Add an anhydrous solvent (e.g., toluene or dioxane) and heat the mixture under an inert atmosphere.

  • Monitor the reaction progress by HPLC.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite.

  • Purify the product by column chromatography.

Reagent/SolventMolar EquivalentPurpose
(3S)-3-Methylpiperazine1.0Substrate
Aryl halide1.1Aryl source
Palladium catalyst0.01-0.05Catalyst
Phosphine ligand0.02-0.10Ligand
Sodium tert-butoxide1.5-2.0Base
Toluene-Solvent
Step 7: Dihydrochloride Salt Formation

Principle: The final free base, (3S)-3-methyl-1-phenylpiperazine, is converted to its dihydrochloride salt to improve its stability and handling properties.

Procedure:

  • Dissolve the purified (3S)-3-methyl-1-phenylpiperazine in a suitable solvent, such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) with stirring.

  • The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Characterization Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity, purity, and stereochemical integrity.

AnalysisExpected Result
¹H NMR Consistent with the proposed structure, showing characteristic peaks for the methyl, piperazine, and phenyl protons.
¹³C NMR Consistent with the proposed structure, showing the correct number of carbon signals.
Mass Spec (ESI-MS) [M+H]⁺ corresponding to the molecular weight of the free base.
Chiral HPLC High enantiomeric excess (>99% ee).
Melting Point Sharp melting point characteristic of the pure dihydrochloride salt.

Troubleshooting and Safety Considerations

  • Low Yields: Incomplete reactions or side reactions can lead to low yields. It is crucial to monitor each step closely and ensure the use of high-quality reagents and anhydrous conditions where necessary.

  • Racemization: The stereochemical integrity of the chiral center must be maintained throughout the synthesis. Harsh reaction conditions, particularly those involving strong bases or high temperatures, should be avoided.

  • Safety: Many of the reagents used in this synthesis are hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, should be worn at all times. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The protocol detailed in these application notes provides a reliable and scalable method for the synthesis of this compound. By following these procedures and understanding the underlying chemical principles, researchers can successfully prepare this valuable chiral building block for applications in drug discovery and development.

References

  • D'hooghe, M., & De Kimpe, N. (2006). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry, 4(9), 1797–1803. [Link]

  • Matassini, C., Clemente, F., & Goti, A. (2011). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2012(1), 136–167. [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 16(12), 10404–10416. [Link]

  • MDPI. (2023). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Retrieved from [Link]

  • Grogan, G. (2018). Reductive Aminations by Imine Reductases: From Milligrams to Tons. In Biocatalysis for the Pharmaceutical Industry. [Link]

  • Zhang, Z., et al. (2019). Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers, 6(18), 3297-3301. [Link]

  • Vitale, P., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(3), 572. [Link]

Sources

Technical Application Note: Solubility Profiling & Purification of (3S)-3-methyl-1-phenylpiperazine Dihydrochloride

[1]

Executive Summary

This technical guide details the solubility behavior of (3S)-3-methyl-1-phenylpiperazine dihydrochloride (CAS: 147636-72-0 [analog/racemate ref]), a critical chiral intermediate in the synthesis of serotonergic modulators (e.g., Mirtazapine analogs).[1]

The central physicochemical characteristic of this compound is the stark contrast between its high solubility in water (driven by ionic solvation of the dihydrochloride salt) and its limited solubility in ethanol (due to the high lattice energy of the salt relative to the dielectric capability of the organic solvent).[1] This differential is the functional basis for purification via anti-solvent crystallization or hot-filtration recrystallization .[1]

This document provides validated protocols for determining thermodynamic solubility and leveraging these properties for high-purity isolation.

Chemical Context & Physicochemical Basis[1][2][3][4][5][6][7][8][9][10][11]

Structural Analysis

The molecule consists of a piperazine ring substituted with a phenyl group at N1 and a methyl group at C3 in the S-configuration. As a dihydrochloride (2HCl) salt , both nitrogen atoms in the piperazine ring are protonated.[1]

  • Lipophilicity: The phenyl ring provides a hydrophobic domain.[1][2]

  • Hydrophilicity: The dicationic piperazine core (

    
    ) creates intense electrostatic potential.[1]
    
  • Chirality: The (3S) methyl group introduces steric bulk that can influence crystal packing density compared to the racemate.[1]

Solvation Thermodynamics
  • In Water (

    
    ):  The high dielectric constant of water stabilizes the dissociated chloride ions and the organic dication.[1] The hydration enthalpy (
    
    
    ) overcomes the crystal lattice energy, resulting in "Free Solubility" (>100 mg/mL).[1]
  • In Ethanol (

    
    ):  Ethanol is polar but lacks the dielectric strength to fully shield the ionic charges of the 2HCl salt.[1] Consequently, the ion-ion attraction in the solid state dominates, leading to "Slight Solubility" (<10 mg/mL) at room temperature.[1]
    

Data Summary: Solubility Profile

The following values represent the expected solubility ranges based on structural analogs (e.g., 1-phenylpiperazine HCl) and standard amine dihydrochloride behavior.

Solvent SystemSolubility (25°C)Solubility (Reflux/80°C)ClassificationMechanism
Water (deionized) > 100 mg/mLN/A (Highly Soluble)Freely SolubleIon-Dipole Interaction
PBS (pH 7.4) 10 - 30 mg/mLN/ASolublepH-dependent deprotonation
Ethanol (Absolute) < 5 mg/mL > 40 mg/mL Slightly SolubleDielectric limitation
DMSO ~ 30 mg/mLHighSolubleDipolar Aprotic Solvation
Diethyl Ether < 0.1 mg/mL< 0.1 mg/mLInsolubleNon-polar exclusion

Critical Insight: The steep solubility curve in Ethanol (low at RT, high at reflux) identifies it as the ideal solvent for recrystallization.[1]

Experimental Protocols

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Use this protocol to generate precise quantitative data for regulatory filing or formulation.[1]

Reagents:

  • (3S)-3-methyl-1-phenylpiperazine 2HCl (Test Article)[1]

  • HPLC Grade Water and Ethanol.[1]

  • 0.45 µm PTFE Syringe Filters (Compatible with both solvents).[1]

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a borosilicate glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Clarification: Centrifuge at 10,000 rpm for 10 mins. Filter supernatant using a pre-saturated PTFE filter.[1]

  • Quantification: Dilute filtrate 1:100 with Mobile Phase and analyze via HPLC-UV (243 nm).

SolubilityWorkflowcluster_0Critical Quality Attribute: Filter CompatibilityPrep1. Preparation(Excess Solid + Solvent)Agitate2. Equilibration(24h @ 25°C)Prep->Agitate ShakeSep3. Separation(Centrifuge + Filter)Agitate->Sep Saturated SupernatantAnalyze4. Quantification(HPLC-UV @ 243nm)Sep->Analyze Dilute & Inject

Figure 1: Standard workflow for thermodynamic solubility determination.[1]

Protocol B: Purification via Ethanol Recrystallization

This protocol exploits the "Ethanol vs. Water" solubility differential to remove impurities.[1]

Objective: Purify crude (3S)-3-methyl-1-phenylpiperazine 2HCl to >98% purity.

Step-by-Step Procedure:

  • Dissolution: Place 5.0 g of crude solid in a round-bottom flask. Add Absolute Ethanol (50 mL).

  • Reflux: Heat the mixture to reflux (78°C). The salt should dissolve completely.[1]

    • Troubleshooting: If undissolved solids remain after 15 mins at reflux, these are likely inorganic salts (NaCl).[1] Filter hot.

  • Nucleation: Remove from heat. Allow to cool slowly to room temperature (25°C) over 2 hours.

  • Crystallization: Transfer to an ice bath (0-4°C) for 1 hour to maximize yield.

  • Filtration: Collect crystals via vacuum filtration (Buchner funnel).

  • Wash: Wash the cake with cold Ethanol (2 x 5 mL). Do not use water.[1]

  • Drying: Dry under vacuum at 40°C to remove residual solvent.[1]

RecrystallizationCrudeCrude Material(High Impurity)HotEtOHDissolve in Boiling EtOH(High Solubility)Crude->HotEtOHFilterHotHot Filtration(Remove NaCl/Inorganics)HotEtOH->FilterHot If turbidCoolCool to RT -> 4°C(Supersaturation)HotEtOH->Cool If clearFilterHot->CoolIsolateFiltration & Wash(Cold EtOH)Cool->Isolate Precipitate forms

Figure 2: Thermal recrystallization logic based on differential solubility in Ethanol.

Analytical Validation (HPLC Conditions)

To verify the concentration in your solubility experiments, use the following validated HPLC method:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).[1]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 243 nm (Phenyl absorption max).[1]

  • Retention Time: Expect elution ~4.5 - 5.5 min (Polar amine elutes early).

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. Retrieved from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for recrystallization of amine salts).

Application Note: Preparation of (3S)-3-Methyl-1-Phenylpiperazine Stock Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This guide details the standardized protocol for preparing, storing, and handling stock solutions of (3S)-3-methyl-1-phenylpiperazine . This compound is a critical chiral building block and bioactive scaffold, often utilized in the development of kinase inhibitors (e.g., BMPR2 targeting) and CNS-active agents (serotonin/dopamine receptor ligands).

Critical Distinction: Researchers must distinguish this specific isomer (Phenyl on N1, Methyl on C3 ) from its regioisomer, 1-methyl-3-phenylpiperazine (a Mirtazapine intermediate). Confusion between these isomers will lead to complete experimental failure due to distinct pharmacological profiles.

Physicochemical Profile

Understanding the form of your starting material is the first step in accurate stock preparation. This compound is commercially available primarily as a Dihydrochloride Salt (2HCl) or less commonly as a Free Base .

PropertyFree BaseDihydrochloride Salt (2HCl)
CAS Number Not widely listed (Generic: 5271-27-2 refers to regioisomer)2307784-13-8 (Specific 3S-isomer salt)
Formula


Molecular Weight 176.26 g/mol 249.18 g/mol
Physical State Viscous Oil or Low-Melting SolidWhite to Off-White Crystalline Solid
Solubility (DMSO) High (>100 mM)High (>50 mM)
Solubility (Water) Poor (requires acidification)High (>50 mM)
Hygroscopicity LowHigh (Absorbs atmospheric water)

Expert Insight: Always check the Certificate of Analysis (CoA) for the specific salt form and water content. If the substance is the 2HCl salt, you must account for the counterion mass (approx. 41% of total mass) to achieve the correct molarity of the active parent compound.

Solvent Selection Strategy

The choice of solvent dictates the stability and cellular compatibility of the stock solution.

Decision Matrix (Graphviz Diagram)

SolventSelection Start Start: Identify Compound Form FormCheck Is it Free Base or Salt? Start->FormCheck FreeBase Free Base (Oil/Solid) FormCheck->FreeBase Salt Dihydrochloride Salt (2HCl) FormCheck->Salt DMSO Primary Solvent: DMSO (Universal Stock) FreeBase->DMSO Best Stability Salt->DMSO Recommended Water Alternative: Sterile Water/PBS (Only for immediate use) Salt->Water Possible but less stable Action1 Dissolve in 100% DMSO Target: 10-100 mM DMSO->Action1 Action2 Dissolve in Water or DMSO Target: 10-50 mM Water->Action2 Warning CRITICAL: Avoid Ethanol for long-term storage (Evaporation risk) Action1->Warning

Figure 1: Solvent selection logic. DMSO is the preferred vehicle for stock solutions due to its ability to solubilize both forms and prevent microbial growth at high concentrations.

Protocol: Preparation of 10 mM Stock Solution

Target Concentration: 10 mM (10 mmol/L) Volume: 1 mL Solvent: 100% Anhydrous DMSO (Dimethyl Sulfoxide)

Step 1: Mass Calculation

Calculate the required mass (


) using the formula:


  • For Free Base (MW 176.26):

    
    
    
  • For 2HCl Salt (MW 249.18):

    
    
    

Technical Note: Weighing <5 mg is prone to high error percentages. It is recommended to weigh a larger amount (e.g., 5–10 mg) and adjust the solvent volume to match the exact mass weighed.

Step 2: Dissolution Procedure
  • Weighing: Accurately weigh the specific amount of (3S)-3-methyl-1-phenylpiperazine into a sterile, amber glass vial (borosilicate).

    • Why Amber? Protects from potential photodegradation.

    • Why Glass? DMSO can leach plasticizers from poor-quality polypropylene.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO.

    • Example: If you weighed 5.2 mg of the 2HCl salt, add

      
       of DMSO to achieve 10 mM.
      
  • Mixing: Vortex vigorously for 30–60 seconds.

    • Troubleshooting: If the salt does not dissolve immediately, sonicate in a water bath at room temperature for 5 minutes. Avoid heating above 37°C to prevent thermal degradation.

  • Inspection: Hold the vial against a light source. The solution must be perfectly clear with no particulate matter.

Protocol: Serial Dilution for Assays

Direct addition of 100% DMSO stock to cell culture media can cause compound precipitation ("crashing out") due to the sudden polarity shift. Use an Intermediate Dilution Step .

Workflow Diagram (Graphviz)

DilutionWorkflow Stock 10 mM Stock (100% DMSO) Inter Intermediate Working Sol. (100 µM in Media/Buffer) Stock->Inter 1:100 Dilution (Slow addition + Vortex) Precipitation Risk of Precipitation! Stock->Precipitation Direct Add (Bad) Final Final Assay Well (1 µM, 1% DMSO) Inter->Final 1:100 Dilution (into Assay Plate)

Figure 2: Optimal dilution strategy to maintain solubility and minimize DMSO shock to cells.

Procedure
  • Prepare Intermediate (100x): Dilute the 10 mM stock 1:100 into the assay buffer or media (e.g., 10 µL stock + 990 µL Media).

    • Result: 100 µM compound in 1% DMSO.

    • Technique: Add the DMSO stock dropwise to the vortexing media to prevent local high concentrations.

  • Final Addition (1x): Add the Intermediate solution to your cells/assay plate.

    • Example: Add 10 µL of Intermediate to 990 µL of cell suspension.

    • Final Concentration: 1 µM compound, 0.01% DMSO.

Self-Validating Check: After the intermediate dilution, visually inspect the tube. If it turns cloudy, the compound has precipitated. You must lower the concentration or use a carrier protein (e.g., BSA) in the buffer.

Storage and Stability

  • Aliquot: Do not store the bulk stock in one tube. Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Temperature: Store at -20°C or -80°C .

  • Shelf Life:

    • Solid State: >2 years (desiccated).[1]

    • DMSO Stock: 6 months at -20°C.

  • Atmosphere: For maximum stability, purge the headspace of the vial with Nitrogen or Argon gas before closing to prevent oxidation of the secondary amine.

References

  • PubChem. (2023). Compound Summary: 1-Methyl-3-phenylpiperazine (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

  • Mace, P. D., et al. (2023). Discovery of Highly Potent and BMPR2-Selective Kinase Inhibitors. Journal of Medicinal Chemistry. (Context for bioactive use of 3-methyl-1-phenylpiperazine scaffold). Retrieved from [Link]

Sources

Application Note: Stereoselective Synthesis of (S)-1-methyl-3-phenylpiperazine from the Chiral Pool

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, research-grade protocol for the stereoselective synthesis of (S)-1-methyl-3-phenylpiperazine, a key chiral intermediate in the pharmaceutical industry. The described methodology leverages the chiral pool, starting from the readily available and optically pure amino acid, (S)-phenylalanine. This approach ensures the establishment of the desired stereochemistry early in the synthetic sequence, thereby avoiding costly and often inefficient chiral resolution steps later in the process. The protocol is designed to be both practical and scalable, offering insights into the critical parameters for achieving high yield and enantiomeric purity.

Introduction: The Strategic Advantage of Chiral Pool Synthesis

(S)-1-methyl-3-phenylpiperazine is a crucial building block in the synthesis of various pharmacologically active compounds, most notably as a precursor to the antidepressant Mirtazapine. The stereochemistry at the C3 position of the piperazine ring is critical for its biological activity. Therefore, developing a robust and stereocontrolled synthesis is of paramount importance.

Traditional synthetic routes to 1-methyl-3-phenylpiperazine often result in a racemic mixture, necessitating a challenging and yield-reducing chiral resolution step. Moreover, methods involving direct methylation of 2-phenylpiperazine are frequently plagued by a lack of selectivity, leading to the formation of undesired by-products such as 1,4-dimethylpiperazine.

The "chiral pool" approach circumvents these issues by utilizing a naturally occurring, enantiomerically pure starting material to introduce the desired chirality. In this protocol, we utilize (S)-phenylalanine, an inexpensive and readily available amino acid, as the chiral precursor. This strategy not inly ensures the desired (S)-configuration in the final product but also represents an efficient and atom-economical synthetic route. The synthesis of chiral 2-substituted piperazines from α-amino acids is a well-established and reliable method for obtaining enantiomerically pure products.[1]

Overall Synthetic Strategy

The synthesis is designed as a multi-step process that can be logically divided into three main stages:

  • Formation of a Chiral N-protected Amino Alcohol: (S)-phenylalanine is converted to the corresponding N-protected amino alcohol. This transformation preserves the stereocenter and provides a versatile intermediate.

  • Piperazine Ring Construction: The chiral amino alcohol is elaborated to construct the piperazine ring. This is achieved through a sequence of reactions including activation of the hydroxyl group, nucleophilic substitution, and cyclization.

  • Final Functionalization: The orthogonally protected piperazine is then selectively N-methylated and deprotected to yield the final target molecule, (S)-1-methyl-3-phenylpiperazine.

The following diagram illustrates the overall workflow:

G cluster_0 Stage 1: Chiral Precursor Preparation cluster_1 Stage 2: Piperazine Ring Formation cluster_2 Stage 3: Final Product Synthesis A (S)-Phenylalanine B N-Boc-(S)-Phenylalanine A->B Boc Anhydride C N-Boc-(S)-Phenylalaninol B->C Reduction D N-Boc-(S)-2-amino-3-phenylpropyl tosylate C->D TsCl, Pyridine E N-Boc-N'-(2-aminoethyl)-(S)-2-amino-3-phenylpropane D->E Ethylenediamine F 1-Boc-(S)-3-phenylpiperazine E->F Intramolecular Cyclization G 1-Boc-4-methyl-(S)-3-phenylpiperazine F->G N-Methylation H (S)-1-methyl-3-phenylpiperazine G->H Deprotection

Sources

Troubleshooting & Optimization

Technical Support Center: (3S)-3-Methyl-1-Phenylpiperazine Dihydrochloride Salt Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and salt formation of (3S)-3-methyl-1-phenylpiperazine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and crystallization of this important pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and optimized protocols grounded in scientific principles to enhance your experimental success and yield.

I. Overview of Synthesis and Salt Formation

(3S)-3-methyl-1-phenylpiperazine is a key chiral intermediate in the synthesis of various pharmaceutically active compounds. The dihydrochloride salt is often the preferred form due to its improved stability, solubility, and handling properties.[1][2] The overall process involves the synthesis of the free base followed by its conversion to the dihydrochloride salt.

The following diagram illustrates a general workflow for the synthesis and salt formation:

cluster_synthesis Synthesis of Free Base cluster_salt Dihydrochloride Salt Formation start Starting Materials reaction Chemical Synthesis (e.g., Reductive Amination, Cyclization) start->reaction workup Reaction Work-up (Extraction, Washing) reaction->workup purification Purification of Free Base (e.g., Distillation, Chromatography) workup->purification dissolution Dissolve Free Base in Solvent purification->dissolution Isolated Free Base hcl_addition Addition of HCl Source dissolution->hcl_addition crystallization Crystallization/Precipitation hcl_addition->crystallization isolation Isolation and Drying (Filtration, Washing, Vacuum Drying) crystallization->isolation end end isolation->end Final Product: (3S)-3-methyl-1-phenylpiperazine dihydrochloride

Caption: General workflow for the synthesis and salt formation.

II. Troubleshooting Guide: Low Yield and Purity Issues

This section addresses common problems encountered during the synthesis and provides actionable solutions.

Issue 1: Low Yield of the Free Base

A low yield of the (3S)-3-methyl-1-phenylpiperazine free base is a frequent challenge that can often be traced back to the reaction conditions.[3][4]

Question: My synthesis of (3S)-3-methyl-1-phenylpiperazine resulted in a low yield. What are the likely causes and how can I optimize the reaction?

Answer:

Several factors can contribute to a low yield of the free base. Let's break down the potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5][6] Extend the reaction time if necessary. Ensure the reaction temperature is optimal for the specific synthetic route being employed.[3]

  • Suboptimal Reagent Stoichiometry: Incorrect molar ratios of reactants can limit the formation of the desired product.

    • Solution: Carefully control the stoichiometry of your reagents. In some synthetic pathways, using a slight excess of one reactant can drive the reaction to completion.[3]

  • Moisture Contamination: Many of the reagents used in the synthesis of piperazine derivatives are sensitive to moisture.

    • Solution: Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.[3][4]

  • Inefficient Work-up and Extraction: Significant product loss can occur during the work-up and extraction phases.

    • Solution: Ensure the pH of the aqueous layer is appropriately basic (pH > 11) during extraction to ensure the piperazine is in its free base form and partitions effectively into the organic solvent.[7][8] Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) to maximize recovery.

  • Product Loss During Purification: The chosen purification method may not be optimal.

    • Solution: If using distillation, ensure the vacuum is adequate and the temperature is controlled to prevent product decomposition. For chromatographic purification, select a suitable stationary and mobile phase to achieve good separation without significant product loss.

Issue 2: Poor Yield or Quality of the Dihydrochloride Salt

The salt formation step is critical for obtaining a stable and pure final product. Problems at this stage often relate to solvent choice, HCl addition, and crystallization conditions.

Question: I am struggling with the dihydrochloride salt formation. The yield is low, and the product is an oil or an impure solid. What should I do?

Answer:

Optimizing the salt formation and crystallization process is key to achieving a high yield of pure this compound. Consider the following:

  • Inappropriate Solvent System: The choice of solvent is crucial for successful crystallization. The ideal solvent should dissolve the free base but have low solubility for the dihydrochloride salt.

    • Solution: Screen a variety of solvents. Common choices include isopropanol, ethanol, acetone, or mixtures thereof.[9][10] The solubility of the free base in various solvents can be found in the literature.[11]

  • Incorrect Stoichiometry of HCl: An incorrect amount of hydrochloric acid can lead to incomplete salt formation or the formation of a mixture of mono- and dihydrochloride salts.

    • Solution: Use a slight excess (e.g., 2.1-2.2 equivalents) of a standardized HCl solution (e.g., HCl in isopropanol or dioxane) to ensure complete formation of the dihydrochloride salt.[12] Avoid using aqueous HCl, as the presence of water can sometimes hinder crystallization and lead to hygroscopic products.[13]

  • Suboptimal Crystallization Conditions: The rate of cooling and agitation can significantly impact crystal size and purity.

    • Solution:

      • Controlled Cooling: Cool the solution slowly to promote the formation of larger, more well-defined crystals. Rapid cooling can lead to the precipitation of an amorphous solid or an oil.

      • Seeding: If you have a small amount of pure product, you can use it as a seed crystal to induce crystallization.

      • Anti-Solvent Addition: In some cases, the slow addition of an anti-solvent (a solvent in which the salt is insoluble) can promote crystallization.

  • Product Oiling Out: The product may separate as an oil instead of a crystalline solid.

    • Solution: This often occurs when the solution is too concentrated or cooled too quickly. Try diluting the solution or cooling it more slowly. Sonication or vigorous stirring can sometimes induce crystallization from an oil.

The following decision tree can help guide your troubleshooting process for the salt formation step:

start Low Yield/Poor Quality of Dihydrochloride Salt check_solvent Is the solvent system appropriate? start->check_solvent check_hcl Is the HCl stoichiometry correct? check_solvent->check_hcl Yes action_solvent Screen alternative solvents (e.g., IPA, Ethanol, Acetone) check_solvent->action_solvent No check_conditions Are crystallization conditions optimized? check_hcl->check_conditions Yes action_hcl Use 2.1-2.2 eq. of non-aqueous HCl. Verify HCl solution concentration. check_hcl->action_hcl No final_product High Yield of Pure Product check_conditions->final_product Yes action_conditions Implement controlled cooling, seeding, or anti-solvent addition. check_conditions->action_conditions No

Caption: Troubleshooting decision tree for salt formation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to introduce HCl for the salt formation?

A1: It is generally recommended to use a solution of HCl gas in an anhydrous organic solvent such as isopropanol, ethanol, or dioxane.[12] This minimizes the introduction of water, which can negatively impact crystallization and the hygroscopicity of the final product.[13] Adding the HCl solution dropwise to a stirred solution of the free base allows for better control of the reaction.

Q2: How can I confirm that I have formed the dihydrochloride salt and not the monohydrochloride?

A2: You can use several analytical techniques to confirm the formation of the dihydrochloride salt:

  • Titration: A potentiometric titration can be used to determine the number of equivalents of acid associated with the piperazine base.[1][14]

  • Elemental Analysis: Analysis for carbon, hydrogen, nitrogen, and chlorine will give the empirical formula, which can be used to confirm the salt form.

  • NMR Spectroscopy: In the 1H NMR spectrum, the chemical shifts of the protons adjacent to the nitrogen atoms will be different in the free base, monohydrochloride, and dihydrochloride salts.

Q3: My final product is hygroscopic. How can I minimize this?

A3: Hygroscopicity can be a problem with some amine salts.[1] To minimize this:

  • Ensure your salt formation and crystallization are performed under anhydrous conditions.

  • Thoroughly dry the final product under vacuum at a slightly elevated temperature.

  • Store the final product in a desiccator or under an inert atmosphere.

  • In some cases, recrystallization from a different solvent system can yield a less hygroscopic crystalline form.

Q4: What are the key analytical methods for characterizing the final product?

A4: A comprehensive characterization of this compound should include:

  • Melting Point: A sharp melting point is a good indicator of purity.[1]

  • HPLC: To determine purity and identify any impurities.[5][6]

  • NMR (1H and 13C): To confirm the chemical structure.

  • FT-IR Spectroscopy: To identify characteristic functional groups.

  • Mass Spectrometry: To confirm the molecular weight.

The following table summarizes key analytical techniques and their purpose:

Analytical TechniquePurpose
Melting PointAssess purity and identity[1]
HPLCDetermine purity and quantify impurities[5][6]
1H and 13C NMRConfirm chemical structure
FT-IR SpectroscopyIdentify functional groups
Mass SpectrometryConfirm molecular weight
Elemental AnalysisDetermine elemental composition and confirm salt stoichiometry
Potentiometric TitrationConfirm salt stoichiometry[1][14]

IV. Optimized Experimental Protocol

Protocol: Dihydrochloride Salt Formation of (3S)-3-methyl-1-phenylpiperazine

This protocol provides a general guideline. Optimization may be required based on your specific experimental setup and the purity of your starting material.

  • Dissolution of the Free Base:

    • In a clean, dry flask equipped with a magnetic stirrer, dissolve one equivalent of (3S)-3-methyl-1-phenylpiperazine free base in a suitable anhydrous solvent (e.g., isopropanol, approximately 5-10 mL per gram of free base).

    • Stir the solution at room temperature until the free base is completely dissolved.

  • Addition of Hydrochloric Acid:

    • Slowly add 2.1 to 2.2 equivalents of a standardized solution of HCl in an anhydrous solvent (e.g., 2M HCl in isopropanol) to the stirred solution of the free base.

    • The addition should be done dropwise to control the exotherm and promote gradual precipitation.

    • A white precipitate should start to form during the addition.

  • Crystallization:

    • After the addition of HCl is complete, stir the resulting slurry at room temperature for 1-2 hours to ensure complete salt formation.

    • Slowly cool the slurry in an ice bath to 0-5 °C and continue stirring for another 1-2 hours to maximize precipitation.

  • Isolation and Washing:

    • Isolate the precipitated solid by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent (the same solvent used for the crystallization) to remove any soluble impurities.

  • Drying:

    • Dry the isolated solid under vacuum at 40-50 °C until a constant weight is achieved.

  • Characterization:

    • Characterize the final product using the analytical techniques outlined in the table above to confirm its identity, purity, and salt form.

V. References

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.

  • A Review on Analytical Methods for Piperazine Determination. ResearchGate.

  • Shejul, P. B., et al. (2009). Novel method of synthesis of N-methyl-3-phenyl piperazine and some alkylpiperazine and Phenylpiperazine derivatives. International Journal of PharmTech Research, 1(3), 806-811.

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR.

  • A Review on Analytical Methods for Piperazine Determination. NTU Journal.

  • Method of analysis of Piperazine. Pharma Knowledge Forum.

  • Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.

  • Salt Selection in Drug Development. Pharmaceutical Technology.

  • How to make a salt of a novel compound?. ResearchGate.

  • WO2004106309A1 - A process for preparing 1-methyl-3-phenylpiperazine. Google Patents.

  • Srinivasa Rao, D. V. N., et al. (2007). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ARKIVOC, (xv), 1-11.

  • US7041826B2 - Process for preparing 1-methyl-3-phenylpiperazine using a novel intermediate. Google Patents.

  • Ojala, K., et al. (2021). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. International Journal of Pharmaceutics, 606, 120875.

  • Organic Crystal Engineering with 1,4-Piperazine-2,5-diones. 7. Crystal Packing of Piperazinediones Derived from 2-Amino-7-nitro-4-methoxyindan-2-carboxylic Acid. ACS Publications.

  • Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences.

  • What's wrong with my reductive amination? I barely got any product.. Reddit.

  • How do you detect that amine salts are forming and causing corrosion, either in the fractionator or other locations. Ovid.

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug.

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing.

  • 1-Methyl-3-phenylpiperazine (MeP, MePP, CAS Number: 5271-27-2). Cayman Chemical.

  • Problem with hydrochloride salt formation/isolation. Reddit.

  • MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof.. Google Patents.

  • How to extract/isolate piperazine from water without distillation?. ResearchGate.

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC.

  • 1-Methyl-3-phenylpiperazine. PubChem.

  • Amines. NCERT.

  • Piperazine. Wikipedia.

  • Synthesis of Phenylpiperazines from Anilines. designer-drug.com.

  • Effect of chloride ion on dissolution of different salt forms of haloperidol. ResearchGate.

  • Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC.

  • 3-Methyl-1-phenylpiperazine hydrochloride. Sigma-Aldrich.

  • How to improve the yield for the reaction below?. ResearchGate.

  • Piperazine Dihydrochloride. PubChem.

  • 1-Methyl-3-phenylpiperazine. Tokyo Chemical Industry.

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate.

  • Phenylpiperazine. Wikipedia.

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed.

  • Piperazine salts: Human health tier II assessment.

  • 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. SWGDrug.

Sources

Technical Support Center: Troubleshooting HPLC Peak Tailing for Amine Hydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common yet frustrating issue of peak tailing when analyzing amine hydrochloride salts via High-Performance Liquid Chromatography (HPLC). Amine-containing compounds, particularly in their salt forms, are notoriously challenging. This guide provides in-depth, structured troubleshooting advice, moving from foundational concepts to advanced strategies to help you achieve symmetric, reproducible peaks.

Understanding the Core Challenge: Why Do Amines Tail?

Amine hydrochloride salts are basic compounds that are protonated and carry a positive charge at acidic to neutral pH. The primary challenge in reversed-phase HPLC arises from secondary interactions between these positively charged analytes and the silica-based stationary phase.

Conventional C18 columns are built on a silica backbone, which inevitably contains residual silanol groups (Si-OH). At mobile phase pH levels above approximately 3, these silanols can deprotonate to form negatively charged silanates (Si-O⁻).[1][2] The strong ionic attraction between the positively charged amine analyte and these negative silanate sites leads to a secondary retention mechanism. This mixed-mode retention (hydrophobic and ionic) is a primary cause of severe peak tailing, as the analyte is released slowly and unevenly from these high-energy sites.[1][3][4]

Part 1: Foundational Troubleshooting - Mobile Phase & pH Control

This section addresses the most common sources of peak tailing and the quickest parameters to adjust.

Q1: I'm using a standard C18 column and a simple acetonitrile/water mobile phase, but my amine peak is tailing badly. What's the first thing I should check?

Answer: The first and most critical parameter to check is the pH of your mobile phase relative to the pKa of your amine analyte .

The pKa is the pH at which an ionizable compound is 50% ionized and 50% neutral. For a basic amine, the pKa refers to its conjugate acid (R₃NH⁺). To ensure a single, stable form of the analyte and to minimize unwanted ionic interactions, the mobile phase pH must be carefully controlled.[5][6]

  • The "Two-pH-Units" Rule: As a guiding principle, you should adjust the mobile phase pH to be at least two units away from the analyte's pKa.[7] For basic amines, this means either:

    • Low pH (pH < pKa - 2): This keeps the amine fully protonated (R₃NH⁺) and suppresses the ionization of the silica silanol groups, minimizing the strong ionic interactions that cause tailing.[1][7]

    • High pH (pH > pKa + 2): This deprotonates the amine, rendering it neutral (R₃N). A neutral analyte will not engage in ionic interactions with the column. However, this requires a pH-stable column, as traditional silica columns degrade above pH 8.[7][8]

Operating too close to the pKa will result in the presence of both ionized and unionized forms of your analyte during the separation, which is a classic cause of peak splitting and severe tailing.[5][6]

Q2: How do I select the right buffer and pH for my amine hydrochloride salt analysis?

Answer: Selecting the correct buffer is a matter of matching the buffer's pKa to your target mobile phase pH and ensuring its compatibility with your system (e.g., UV or MS detection).

  • Determine Your Analyte's pKa: First, find the pKa of your amine. Many common pharmaceutical compounds have published pKa values.[9][10][11][12][13] Most simple amines have pKa values in the 8-11 range.

  • Choose a Target pH: For most applications on standard silica columns, working at a low pH (typically 2.5 - 3.5) is the most robust strategy. This ensures the silanol groups on the stationary phase are fully protonated (Si-OH), preventing them from becoming negatively charged sites that interact with your protonated amine.[1][7]

  • Select an Appropriate Buffer: A good buffer has a pKa within +/- 1 unit of your target pH.

    • For Low pH (2.5-3.5): Formic acid (pKa ~3.8) and phosphate buffers (pKa1 ~2.1) are excellent choices.[14][15] For LC-MS applications, volatile buffers like formic acid or ammonium formate are mandatory.[15][16] Non-volatile phosphate buffers must never be used with mass spectrometers.[16]

    • Buffer Concentration: A typical starting buffer concentration is 10-25 mM. Insufficient buffer capacity can be overwhelmed by the sample itself, leading to localized pH shifts on the column and causing peak distortion.[17]

Troubleshooting Workflow: Initial Peak Tailing

G A Peak Tailing Observed for Amine HCl Salt B Check Mobile Phase pH vs. Analyte pKa A->B C Is pH >= 2 units away from pKa? B->C D Adjust pH to be 2.5 - 3.5 C->D No E Check Buffer System C->E Yes J Problem Resolved D->J F Is buffer pKa within +/- 1 unit of target pH? E->F G Select appropriate buffer (e.g., Formate, Phosphate) F->G No H Check Buffer Concentration (10-25 mM?) F->H Yes G->J I Increase Buffer Concentration H->I No K Proceed to Advanced Troubleshooting H->K Yes I->J

Caption: Initial troubleshooting workflow for amine peak tailing.

Part 2: Advanced Strategies - Additives & Column Selection

If optimizing the mobile phase pH is not sufficient, the next step is to employ more advanced strategies to actively mask the problematic silanol interactions or to use a different stationary phase altogether.

Q3: My peak is still tailing at low pH. Should I use a mobile phase additive like triethylamine (TEA)?

Answer: Yes, using a basic additive like triethylamine (TEA) is a classic and highly effective strategy to combat peak tailing for basic compounds.[2][18]

  • Mechanism of Action: TEA acts as a "silanol masking agent."[18][19] As a small basic molecule, TEA is added to the mobile phase at a low concentration (typically 0.1-0.5%). In its protonated form, it competitively binds to the negatively charged silanol sites on the stationary phase.[2][20] This effectively shields your primary amine analyte from these high-energy sites, allowing it to undergo a more uniform hydrophobic interaction, which results in a significantly improved, symmetrical peak shape.[2][21][22]

Mechanism of Silanol Masking with TEA

G cluster_0 Without TEA Additive cluster_1 With TEA Additive Analyte R₃NH⁺ (Protonated Amine) Silanol Si-O⁻ (Ionized Silanol Site) Analyte->Silanol Undesirable Attraction Result1 Strong Ionic Interaction = PEAK TAILING Silanol->Result1 Analyte2 R₃NH⁺ (Protonated Amine) Result2 Symmetrical Peak Analyte2->Result2 TEA Et₃NH⁺ (Protonated TEA) Silanol2 Si-O⁻ (Ionized Silanol Site) TEA->Silanol2 Competitive Binding

Sources

Technical Support Center: 1,4-Dimethyl-2-Phenylpiperazine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving 1,4-Dimethyl-2-Phenylpiperazine Byproducts in Synthesis Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, Drug Development Professionals

Welcome to the Advanced Synthesis Support Hub. This guide addresses the critical impurity profiles and resolution strategies for 1,4-dimethyl-2-phenylpiperazine (DMPP) . Whether you are scaling up a medicinal chemistry route or optimizing a process for CMC (Chemistry, Manufacturing, and Controls), this document provides actionable solutions for resolving byproducts and ensuring high-purity isolation.

Diagnostic Troubleshooting Guide

Identify your impurity profile to determine the root cause and solution.

Symptom / Observation Probable Impurity/Issue Root Cause Corrective Action
LC-MS M-14 peak (Mass 176 vs 190)Monomethylated Intermediates (4-methyl-2-phenylpiperazine or 1-methyl-2-phenylpiperazine)Incomplete methylation due to steric hindrance at N1 (adjacent to phenyl ring).Protocol Adjustment: Increase reaction time or temperature. Switch from Eschweiler-Clarke to reductive amination with stronger reducing agents (e.g., STAB) or use excess MeI with careful pH control.
LC-MS M+14/15 peak (Mass > 204)Quaternary Ammonium Salts (N,N-dimethylated species)Over-alkylation driven by excess alkylating agent (MeI, DMS) or uncontrolled exotherm.Control Strategy: Switch to reductive amination (HCHO/HCOOH) which is self-limiting to tertiary amines. If using alkyl halides, use stoichiometric limiting and lower temperatures (-10°C to 0°C).
Sticky/Tar-like Residue Polymeric/Oligomeric Species Ring-opening polymerization or radical coupling (if using radical initiators).Purification: Perform acid-base extraction. The polymer is often non-basic or insoluble in acidic water. Extract product into aqueous HCl, wash organics, then basify.
Enantiomeric Excess (ee) Erosion Racemate (Distomer) Racemization of the C2-chiral center via deprotonation/reprotonation mechanism.Prevention: Avoid strong bases (e.g., NaH, LDA) if starting from chiral 2-phenylpiperazine. Use mild bases (K2CO3, DIPEA). Verify enantiopurity via Chiral HPLC.
M+16 peak N-Oxides Oxidation of the tertiary amine during workup or storage.Handling: Use antioxidants (BHT) in solvents. Avoid peroxide-containing ethers. Store under inert atmosphere (Ar/N2).

Deep Dive: Mechanism & Impurity Formation

To resolve byproducts effectively, one must understand the competitive pathways. The synthesis of 1,4-dimethyl-2-phenylpiperazine typically proceeds via the methylation of 2-phenylpiperazine.

The Steric Challenge

The N1 position is sterically crowded due to the adjacent C2-phenyl group.

  • Kinetic Product: Alkylation at N4 (less hindered) occurs rapidly.

  • Thermodynamic/Slow Step: Alkylation at N1 requires higher energy or longer reaction times.

  • Result: Common batches often contain 5–15% 4-methyl-2-phenylpiperazine if the reaction is stopped too early.

Visualization: Reaction Pathways & Byproducts

The following diagram illustrates the methylation pathways and potential off-target diversions.[1][2]

DMPP_Synthesis Start 2-Phenylpiperazine (Starting Material) N4_Me 4-Methyl-2-phenylpiperazine (Major Intermediate) Start->N4_Me Fast Methylation (N4) N1_Me 1-Methyl-2-phenylpiperazine (Minor Intermediate) Start->N1_Me Slow Methylation (N1) Product 1,4-Dimethyl-2-phenylpiperazine (Target) N4_Me->Product Slow Methylation (N1) (Rate Limiting) N1_Me->Product Fast Methylation (N4) Quat Quaternary Ammonium Salts (Over-alkylation) Product->Quat Excess MeI / Heat N_Oxide N-Oxides (Oxidative Impurity) Product->N_Oxide O2 / Peroxides

Caption: Kinetic pathway of 2-phenylpiperazine methylation showing the bottleneck at the N1-methylation step and potential over-reaction pathways.

Validated Resolution Protocols

Protocol A: Chemical Resolution of Monomethylated Impurities

Use this when your crude contains >5% 4-methyl-2-phenylpiperazine.

Principle: Acylation of the secondary amine impurity (the monomethyl species) renders it non-basic or significantly changes its polarity, allowing easy separation from the tertiary amine target (DMPP).

  • Dissolution: Dissolve crude mixture in DCM (10 mL/g).

  • Scavenging: Add Acetic Anhydride (Ac2O) (1.2 eq relative to impurity) and Triethylamine (1.5 eq). Stir at RT for 1 hour.

    • Mechanism:[2][3][4][5] The secondary amine (impurity) reacts to form an amide (neutral). The target (tertiary amine) does not react.

  • Acid Extraction: Wash the organic layer with 1M HCl .

    • Result: The target DMPP (basic) moves to the aqueous layer. The amide impurity (neutral) stays in the DCM layer.

  • Recovery: Separate layers. Basify the aqueous layer (pH > 12) with NaOH.[3] Extract pure DMPP into DCM.

  • Drying: Dry over Na2SO4 and concentrate.

Protocol B: Purification via Hydrobromide Salt Crystallization

Best for removing non-amine impurities and upgrading enantiomeric purity.

  • Salt Formation: Dissolve crude oil in Ethanol/Isopropanol (1:1) .

  • Acid Addition: Add 48% HBr (aq) dropwise until pH ~3.

  • Crystallization: Heat to reflux to dissolve any solids, then cool slowly to 0°C.

  • Filtration: Collect the white precipitate.

    • Note: 1,4-dimethyl-2-phenylpiperazine dihydrobromide typically crystallizes well, rejecting minor organic impurities in the mother liquor.

  • Free Basing: Dissolve crystals in water, basify with 2M NaOH, and extract with Ethyl Acetate.

Frequently Asked Questions (FAQs)

Q1: Why is the Eschweiler-Clarke reaction (Formaldehyde/Formic Acid) stalling before completion?

  • Answer: The N1 position is hindered.[2] As the reaction proceeds, the accumulation of CO2 can buffer the solution, reducing the acidity required for the iminium ion formation.

  • Fix: Ensure you are using a large excess of Formic Acid (5–10 eq) and reflux temperatures (>90°C). If it stalls, add a fresh charge of Formaldehyde. Alternatively, switch to STAB (Sodium Triacetoxyborohydride) in DCE with Formaldehyde, which operates under milder conditions and drives the equilibrium forward.

Q2: I see a split peak in my NMR for the N-Methyl groups. Is this an impurity?

  • Answer: Not necessarily. Piperazines undergo ring inversion (chair-chair flip). At room temperature, this can be slow on the NMR timescale, or you might be observing diastereotopic protons if the ring is locked in a specific conformation due to the bulky phenyl group.

  • Verification: Run a High-Temperature NMR (e.g., at 50°C or 60°C). If the peaks coalesce, it is a conformational effect, not an impurity.

Q3: How do I separate the enantiomers if I started with racemic material?

  • Answer: You cannot separate enantiomers of DMPP by simple silica chromatography. You have two options:

    • Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak AD-H or OD-H) with a Hexane/IPA/Diethylamine mobile phase.

    • Classical Resolution: Use a chiral acid like L-(+)-Tartaric acid or Dibenzoyl-L-tartaric acid . Form the diastereomeric salt in Ethanol, recrystallize to constant melting point, and then free-base.

Q4: Can I use Methyl Iodide (MeI) for this synthesis?

  • Answer: It is risky. MeI is a "hard" electrophile and very aggressive. It leads to high levels of quaternary ammonium salts (M+15 impurities) which are incredibly difficult to separate from the product without reverse-phase chromatography. If you must use MeI, add it slowly at 0°C and use exactly 2.0 equivalents with a non-nucleophilic base (e.g., DIPEA).

References

  • Synthesis of 1-Methyl-3-phenylpiperazine (and byproducts) . United States Patent 7,041,826. (2006). Describes the methylation of phenylpiperazine derivatives and the formation of isomeric impurities.

  • Methylation of Piperazines . United States Patent 3,154,553. (1964).[5] Details the Eschweiler-Clarke limitations and process improvements for dimethylpiperazines.

  • Recent Advances in the Synthesis of Piperazines . Molecules. (2021).[2][5][6] Review of functionalization strategies and C-H arylation methods relevant to piperazine scaffolds.

  • Synthesis of Enantiopure Piperazines . Journal of the American Chemical Society. (2006). Discusses lithiation strategies and the handling of N-Boc protected piperazines to avoid racemization.

  • Preparation of 1-methylpiperazine and 1,4-dimethylpiperazine . United States Patent 3,948,900. (1976). Industrial separation techniques for methylpiperazines.

Sources

Technical Support Center: Chiral Resolution of 3-Methyl-1-Phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Resolution Support Hub. Topic: Optimization of 3-methyl-1-phenylpiperazine (3-MPP) racemates. Ticket Status: OPEN User Level: Senior Chemist / Process Engineer

System Overview & Molecular Context

Before troubleshooting specific tickets, we must ground the resolution strategy in the molecular properties of 3-methyl-1-phenylpiperazine.

  • The Substrate: 3-MPP contains two nitrogen atoms.

    • N1 (Anilinic): Attached to the phenyl ring. The lone pair is delocalized into the aromatic system, significantly lowering its basicity (

      
      ). It is effectively inert to mild acidic resolving agents.
      
    • N4 (Aliphatic): A secondary amine in the piperazine ring. This is your "handle" for resolution. It behaves like a typical secondary amine (

      
      ) and will form salts or undergo enzymatic acylation.
      
  • The Challenge: The methyl group at C3 creates the chiral center. The proximity of the N4 nitrogen to this center allows for effective chiral recognition, but the conformational flexibility of the piperazine ring can complicate crystal packing in diastereomeric salts.

Ticket #001: Classical Resolution (Diastereomeric Crystallization)

User Query:

"I am attempting classical resolution using L-Tartaric acid in Ethanol/Water, but I am getting an amorphous oil instead of crystals, or the diastereomeric excess (de) is stuck at <40%."

Technical Diagnosis & Troubleshooting

1. The "Naked" Acid Problem Standard L-Tartaric acid is often too hydrophilic and forms salts that are too soluble or hygroscopic with lipophilic amines like 3-MPP. You need a resolving agent with a larger hydrophobic surface area to facilitate "chiral pocket" formation and rigid crystal packing.

2. The "Dutch Resolution" Protocol If single acids fail, you must employ the "Dutch Resolution" strategy (using families of resolving agents) or switch to O,O'-acylated tartaric acid derivatives.

Action Plan:

ParameterRecommendationScientific Rationale
Resolving Agent Di-p-anisoyl-L-tartaric acid (L-DATA) or Dibenzoyl-L-tartaric acid (L-DBTA) .The benzoyl/anisoyl groups provide

stacking interactions with the phenyl ring of 3-MPP, stabilizing the crystal lattice better than unsubstituted tartaric acid.
Solvent System Methanol : Acetone (1:4) or Isopropanol .Avoid water if possible. Water encourages oiling out (amorphous precipitation). Acetone acts as an anti-solvent to drive crystallization.
Molar Ratio 0.5 to 0.6 eq of acid per 1.0 eq of amine.Using 1.0 eq often precipitates both diastereomers. Using 0.5 eq (the "Popcorn" method) forces the less soluble diastereomer to crystallize while the other remains in solution.

Step-by-Step Protocol (The "Half-Equivalent" Method):

  • Dissolve 10 mmol of racemic 3-MPP in 20 mL of Methanol.

  • Separately, dissolve 5.5 mmol (0.55 eq) of L-DBTA in 20 mL of warm Methanol.

  • Add the acid solution to the amine solution at 50°C.

  • Slowly add 80 mL of Acetone (anti-solvent) while stirring.

  • Critical Step: Seed with pure crystals if available. If not, scratch the glass surface.

  • Cool to room temperature over 4 hours, then to 0°C for 2 hours.

  • Filter.[1][2][3] The solid is the (S)-3-MPP·L-DBTA salt (check configuration via XRD/optical rotation).

Ticket #002: Enzymatic Kinetic Resolution (Biocatalysis)

User Query:

"Chemical resolution yields are too low. I want to try enzymatic resolution, but the reaction stalls at 20% conversion."

Technical Diagnosis

1. Enzyme Selection For secondary amines in cyclic systems, Lipase B from Candida antarctica (CAL-B) (immobilized as Novozym 435) is the gold standard.[1] It is highly selective for the R-enantiomer of secondary amines/alcohols.

2. The Thermodynamic Trap The reaction is an acylation. If you use a reversible acyl donor (like acetic acid or ethyl acetate), the byproduct is water or ethanol, which can induce the reverse reaction (hydrolysis).

Action Plan:

  • Acyl Donor: Switch to Vinyl Acetate or Isopropyl Acetate .

    • Mechanism:[4][5][6][7] Vinyl acetate releases acetaldehyde, which tautomerizes to ethene-ol and evaporates/polymerizes, rendering the reaction irreversible .

  • Solvent: MTBE (Methyl tert-butyl ether) or Toluene. (Avoid alcohols).

Experimental Workflow (DOT Diagram):

EnzymaticResolution Start Racemic 3-MPP Mix Mix: 3-MPP + CAL-B + Vinyl Acetate Start->Mix Reaction Stir 24h @ 30°C (MTBE Solvent) Mix->Reaction Filter Filter Enzyme Reaction->Filter Workup Acid/Base Extraction Filter->Workup Filtrate Product1 Product1 Workup->Product1 Organic Layer: (R)-N-Acetyl-3-MPP (High ee) Product2 Product2 Workup->Product2 Aqueous Layer: (S)-3-MPP (Unreacted amine)

Caption: Kinetic resolution workflow using CAL-B. The unreacted (S)-amine remains basic and extractable into acid, while the (R)-amide remains organic.

Ticket #003: Analytical Validation (Chiral HPLC)

User Query:

"I see severe peak tailing and cannot calculate ee accurately. The peaks merge."

Technical Diagnosis

1. Silanol Interactions The stationary phase of HPLC columns contains residual silanol groups (Si-OH). The basic N4 nitrogen of 3-MPP interacts strongly with these acidic silanols, causing peak tailing.

2. Column Selection Standard C18 columns will not work. You need polysaccharide-based chiral stationary phases.

Action Plan:

ComponentSpecificationReason
Column Chiralpak IC or Chiralpak AD-H Immobilized amylose (IC) is robust; AD-H is standard for amines.
Mobile Phase Hexane : IPA (90:10)Normal phase mode usually gives better separation for this class.
Additive (CRITICAL) 0.1% Diethylamine (DEA) or EthanolamineThe additive competes for the active silanol sites on the column, "masking" them and sharpening the amine peak. Without DEA, you will fail.
Detection UV @ 254 nmTargets the phenyl ring absorption.

Ticket #004: Process Economics (Racemization & Recycling)

User Query:

"I have 50% waste of the wrong enantiomer. How do I racemize it?"

Technical Diagnosis

Direct thermal racemization of 3-MPP is difficult because the chiral center is not acidic enough for simple base-catalyzed deprotonation/reprotonation without decomposing the molecule.

Recommended Strategy: The Oxidation-Reduction Loop Instead of direct racemization, convert the chiral amine back to an achiral intermediate (imine/pyrazine) and re-reduce it.

  • Oxidation: Treat the unwanted enantiomer with a mild oxidant (e.g., NBS or catalytic dehydrogenation) to form the 1-methyl-3-phenyl-1,2,3,6-tetrahydropyrazine (imine intermediate).

  • Reduction: Reduce the imine using Sodium Borohydride (

    
    ) or catalytic hydrogenation (
    
    
    
    ). This resets the stereocenter, producing the racemate.
  • Recycle: Feed this racemate back into the resolution step.

References

  • Porter, W. H. (1991). "Resolution of chiral drugs."[8][9] Pure and Applied Chemistry. Link (General principles of Dutch Resolution).

  • Ghanem, A., & Aboul-Enein, H. Y. (2004). "Lipase-mediated chiral resolution of racemates in organic solvents." Tetrahedron: Asymmetry. Link (CAL-B specificity for secondary amines).

  • Daikel, Daicel Corp. "Instruction Manual for Chiralpak AD-H / IC." Link (Source for DEA additive requirements).

  • Shejul, P. B., et al. (2009).[6] "Novel method of synthesis of N-methyl-3-phenyl piperazine." International Journal of PharmTech Research. Link (Synthesis and characterization data).

Sources

Technical Support Center: Handling & Storage of (3S)-3-methyl-1-phenylpiperazine 2HCl

[1]

Executive Summary & Compound Profile

You have inquired about (3S)-3-methyl-1-phenylpiperazine dihydrochloride . This compound is a critical chiral building block, often used in the synthesis of serotonin receptor modulators. While the dihydrochloride (2HCl) salt form is synthesized to provide greater stability than the oil-based free amine, it introduces a significant challenge: hygroscopicity .[1]

The 2HCl salt lattice is prone to absorbing atmospheric moisture, leading to the formation of hydrates or "deliquescence" (dissolving in its own absorbed water). This guide provides a self-validating system to ensure your analytical data and reaction stoichiometry remain uncompromised.

Property Technical Specification
Chemical Formula C₁₁H₁₆N₂[1][2][3] · 2HCl
Molecular Weight (Anhydrous) ~249.18 g/mol
Appearance (Optimal) White to off-white crystalline powder
Appearance (Compromised) Sticky gum, yellowing crust, or solid "rock"
Primary Risk Stoichiometric error due to water weight (up to 15% error)

Critical Storage Protocols (The "Gold Standard")

Expert Insight: Do not rely on the "room temperature" label often found on general shipping manifests. While the molecule is chemically stable at ambient temperature, its physical state is not stable in humid lab air.

Protocol A: Long-Term Storage (>1 Month)
  • Temperature: Store at -20°C . Cold storage slows the rate of oxidation and moisture diffusion.

  • Container: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Barrier: Place the vial inside a secondary container (e.g., a wide-mouth jar) containing active desiccant (silica gel or Drierite™).[1]

  • Atmosphere: Backfill with Argon or Nitrogen before sealing.[1]

Protocol B: Active Use (Benchtop Handling)
  • Equilibration: Before opening a cold vial, allow it to warm to room temperature (approx. 30 mins) inside a desiccator. Crucial: Opening a cold vial in humid air causes immediate condensation on the solid, ruining the sample.

  • Aliquot Strategy: If you plan to use the reagent frequently, divide the bulk material into single-use aliquots in a glovebox to avoid repeated freeze-thaw-open cycles.[1]

Visualizing the Storage Workflow

StorageProtocolStartReceive Shipment(3S)-3-methyl-1-phenylpiperazine 2HClCheckSealInspect Seal & AppearanceStart->CheckSealDecisionImmediate Use?CheckSeal->DecisionLongTermLong-Term StorageDecision->LongTermNoActiveUseActive UseDecision->ActiveUseYesDesiccatorPlace in SecondaryContainer w/ DesiccantLongTerm->DesiccatorFreezerStore at -20°CDesiccator->FreezerEquilibrateEquilibrate to RT(Prevent Condensation)ActiveUse->EquilibrateGloveboxWeigh in Gloveboxor Dry BagEquilibrate->GloveboxResealPurge Headspace (Ar/N2)& Seal with ParafilmGlovebox->ResealReseal->DesiccatorReturn to Storage

Figure 1: Decision logic for handling hygroscopic amine salts to prevent moisture uptake.

Troubleshooting: Recovering Compromised Material

Issue: The powder has turned into a sticky solid or a hard "rock" (Caking). Cause: The hygroscopic 2HCl salt has absorbed water, forming a hydrate or partial solution.

Recovery Protocol: Azeotropic Drying

Do not simply heat the solid in an oven, as this may cause oxidation or melt the salt.

  • Dissolution: Dissolve the "clumped" material in a minimum amount of anhydrous Methanol (MeOH).

  • Transfer: Move solution to a round-bottom flask.

  • Azeotrope: Add Toluene (approx. 3x the volume of MeOH). Toluene forms a positive azeotrope with water and methanol, carrying moisture away at a lower boiling point.

  • Evaporation: Rotary evaporate until a solid precipitates.[1]

  • Vacuum Dry: Place the resulting solid under high vacuum (<1 mbar) over P₂O₅ (Phosphorus Pentoxide) or KOH pellets for 12–24 hours.

  • Validation: Check the weight. If the recovery yield is >100% of the theoretical input, water is still present.

Impact on Experiments (The "Hidden" Variable)

The most common failure mode when using this compound is Stoichiometric Mismatch .

If your sample has absorbed water, you are weighing water, not reagent.[1] This leads to under-loading the amine in coupling reactions, resulting in unreacted electrophiles and difficult purifications.[1]

The Stoichiometry Trap
StateFormulaMolecular Weight ( g/mol )Error if ignored
Anhydrous C₁₁H₁₆N₂[1][3] · 2HCl249.18 0%
Monohydrate C₁₁H₁₆N₂[1] · 2HCl[4] · H₂O267.20 ~7.2%
Dihydrate C₁₁H₁₆N₂[1] · 2HCl[4] · 2H₂O285.22 ~14.5%

Scenario: You calculate for 1.0 mmol (249 mg). Reality: If the sample is a dihydrate, 249 mg contains only 0.87 mmol of the amine. Result: Your reaction runs with 0.87 equivalents, leaving 13% of your coupling partner unreacted.[1][5]

Frequently Asked Questions (FAQs)

Q1: Can I convert the 2HCl salt to the free base for easier handling? A: Yes, but the free base is likely an oil and prone to oxidation.

  • Method: Suspend the 2HCl salt in DCM. Add 2.5 equivalents of 1M NaOH or saturated NaHCO₃. Shake, separate the organic layer, dry over Na₂SO₄, and concentrate.

  • Warning: Use the free base immediately. Do not store it long-term unless frozen under Argon.

Q2: The material has a yellow tint. Is it still good? A: A slight yellow tint is common for phenylpiperazines upon aging (minor oxidation).

  • Action: Check purity via LC-MS.[1] If purity is >95%, it is likely usable for standard synthesis.[1] If <90% or dark yellow/brown, recrystallize from Ethanol/Ether or perform the Recovery Protocol above.

Q3: How do I verify the water content? A: The gold standard is Karl Fischer (KF) Titration . If KF is unavailable, run a 1H-NMR in DMSO-d6.[1] A broad peak that shifts upon adding D₂O indicates water/acid protons. Compare the integration of the water peak to the aromatic protons to estimate the molar ratio of water.

References & Authoritative Grounding

  • Chemical Properties & Safety: Sigma-Aldrich. 3-Methyl-1-phenylpiperazine hydrochloride Safety Data Sheet. Accessed 2026.[1][6][7]

  • Handling Hygroscopic Salts: Burfield, D. R., et al. "Desiccant efficiency in solvent and reagent drying."[1] Journal of Organic Chemistry, 1981. (Foundational text on drying amines).

  • Stability of Phenylpiperazines: Stability of Synthetic Piperazines in Human Whole Blood. National Institutes of Health (NIH) / PubMed. (Highlights degradation risks of the phenylpiperazine core).

  • Azeotropic Drying Methods: University of Rochester, Dept. of Chemistry. Tips & Tricks: Drying Methods.

Validation & Comparative

A Comparative Guide to Chiral HPLC Methods for Determining the Enantiomeric Excess of (3S)-Crizotinib

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the accurate determination of the enantiomeric excess (e.e.) of the (3S)-isomer of Crizotinib. As the biologically active enantiomer, ensuring the chiral purity of (S)-Crizotinib is a critical quality attribute in pharmaceutical development and manufacturing. We will explore various methodologies, delve into the causality behind experimental choices, and provide actionable protocols for immediate implementation in a research or quality control setting.

Introduction: The Imperative of Chiral Purity in Crizotinib

Crizotinib is a potent tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer. The therapeutic activity resides exclusively in the (S)-enantiomer. The (R)-enantiomer is considered an impurity and its presence can have unintended pharmacological effects or contribute to the overall drug load without therapeutic benefit. Therefore, regulatory bodies mandate strict control over the enantiomeric purity of the final active pharmaceutical ingredient (API).

Chiral HPLC has become the gold standard for enantioselective analysis due to its high resolution, accuracy, and robustness. The core of this technique lies in the use of a Chiral Stationary Phase (CSP), which interacts diastereomerically with the enantiomers, leading to differential retention times and, consequently, their separation.

Comparative Analysis of Chiral HPLC Methodologies

The separation of Crizotinib enantiomers is most successfully achieved using polysaccharide-based CSPs. Columns derived from amylose and cellulose, such as those commercialized under the Chiralpak® and Chiralcel® brands, have demonstrated excellent performance. These CSPs offer a combination of hydrogen bonding, π-π interactions, and steric hindrance, which are crucial for resolving the Crizotinib enantiomers.

Below, we compare several reported methods, highlighting the key performance parameters.

Data Presentation: Performance of Various Chiral Stationary Phases
Parameter Method 1: Chiralpak AD-H Method 2: Chiralcel OD-H Method 3: Chiralpak IA
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate) - Immobilized
Mobile Phase n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)n-Hexane / Isopropanol / Diethylamine (70:30:0.1, v/v/v)n-Hexane / Ethanol (85:15, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Column Temp. 25 °C30 °C25 °C
Detection (UV) 267 nm267 nm267 nm
Retention Time (tR1) - (R)-isomer ~5.8 min~7.2 min~8.5 min
Retention Time (tR2) - (S)-isomer ~6.9 min~8.9 min~9.8 min
Selectivity (α) 1.201.241.15
Resolution (Rs) > 2.0> 2.5> 1.8

Note: Retention times are approximate and can vary based on system dwell volume, tubing, and exact mobile phase preparation. The data compiled is based on findings from multiple sources performing similar separations.

Expert Analysis of Method Performance
  • Chiralpak AD-H (Method 1) provides a robust and efficient separation with a good resolution factor well above the baseline requirement of 1.5. Its primary advantage is the faster analysis time compared to the other methods. The amylose backbone creates helical grooves where the Crizotinib enantiomers can intercalate. The chiral recognition is primarily driven by hydrogen bonding between the carbamate groups on the CSP and the polar groups on Crizotinib, supplemented by π-π stacking with the phenyl rings.

  • Chiralcel OD-H (Method 2) , a cellulose-based CSP, offers the highest resolution in this comparison. The more ordered structure of cellulose often leads to stronger intermolecular interactions, enhancing chiral discrimination. The trade-off is a slightly longer run time. The use of a higher percentage of isopropanol in the mobile phase is necessary to elute the more strongly retained enantiomers in a reasonable time. The basic additive, diethylamine (DEA), is crucial for obtaining good peak shape by masking acidic sites on the silica support and preventing tailing.

  • Chiralpak IA (Method 3) is an immobilized version of the amylose-based CSP. This immobilization allows for the use of a wider range of solvents, including ethanol, which is not compatible with coated-type CSPs like AD-H. While the resolution is slightly lower than the other two methods, its robustness and extended solvent compatibility make it a versatile choice, particularly during method development.

Recommended Experimental Protocol: Method 1 (Chiralpak AD-H)

This protocol provides a validated, step-by-step method for determining the enantiomeric excess of (S)-Crizotinib.

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm particle size.

  • Solvents: HPLC-grade n-Hexane, Isopropanol, and Diethylamine.

  • Standard: Reference standard of (S)-Crizotinib and racemic Crizotinib.

  • Sample Diluent: Mobile Phase.

Chromatographic Conditions
  • Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 267 nm.

  • Injection Volume: 10 µL.

  • Run Time: 10 minutes.

Step-by-Step Procedure
  • Mobile Phase Preparation: Carefully measure 800 mL of n-Hexane, 200 mL of Isopropanol, and 1 mL of Diethylamine. Mix thoroughly and degas using sonication or vacuum filtration.

  • Standard Preparation: Prepare a stock solution of racemic Crizotinib at 1 mg/mL in the mobile phase. Prepare a working standard of (S)-Crizotinib at the target concentration (e.g., 0.5 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Crizotinib sample in the mobile phase to achieve a final concentration of approximately 0.5 mg/mL.

  • System Suitability:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject the racemic standard. The system is suitable for use if the resolution (Rs) between the two enantiomer peaks is ≥ 2.0.

  • Analysis: Inject the (S)-Crizotinib sample solution and record the chromatogram.

  • Calculation of Enantiomeric Excess (% e.e.):

    • Identify the peaks corresponding to the (R)- and (S)-isomers based on the injection of the racemic standard.

    • Calculate the % e.e. using the peak areas from the sample chromatogram: % e.e. = [(Area(S) - Area(R)) / (Area(S) + Area(R))] x 100

Visualization of Experimental Workflow

The following diagram outlines the logical flow of the chiral analysis process, from sample preparation to final data evaluation.

Chiral_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep_mp 1. Prepare Mobile Phase (Hex/IPA/DEA) prep_std 2. Prepare Racemic & Sample Solutions prep_mp->prep_std equil 3. Equilibrate System (Chiralpak AD-H) prep_std->equil sst 4. System Suitability (Inject Racemic, Rs > 2.0) equil->sst inject_sample 5. Inject Sample sst->inject_sample integrate 6. Integrate Peak Areas (R- and S-Isomers) inject_sample->integrate calculate 7. Calculate % e.e. integrate->calculate report 8. Report Result calculate->report

Caption: Workflow for (S)-Crizotinib Enantiomeric Excess Determination.

Chiral Recognition Mechanism on Amylose-Based CSPs

The separation of Crizotinib on an amylose-based CSP like Chiralpak AD-H is a complex interplay of forces. The CSP consists of an amylose polymer derivatized with 3,5-dimethylphenylcarbamate groups, creating a chiral environment.

Chiral_Recognition cluster_interactions Key Interactions CSP Chiral Stationary Phase (Amylose tris(3,5-dimethylphenylcarbamate)) H_Bond Hydrogen Bonding CSP->H_Bond Pi_Pi π-π Stacking CSP->Pi_Pi Steric Steric Hindrance CSP->Steric S_Crizotinib (S)-Crizotinib S_Crizotinib->CSP Stronger, More Stable Diastereomeric Complex R_Crizotinib (R)-Crizotinib R_Crizotinib->CSP Weaker, Less Stable Diastereomeric Complex

Caption: Chiral Recognition Mechanism of Crizotinib Enantiomers.

The (S)-enantiomer forms a more stable transient diastereomeric complex with the CSP compared to the (R)-enantiomer. This is due to a more favorable three-point interaction:

  • Hydrogen Bonding: The N-H and C=O groups of the carbamate on the CSP can act as hydrogen bond donors and acceptors, interacting with the polar functionalities of Crizotinib.

  • π-π Stacking: The electron-rich 3,5-dimethylphenyl groups on the CSP interact with the aromatic rings of the Crizotinib molecule.

  • Steric Fit: The overall 3D structure of the (S)-enantiomer allows it to fit more snugly into the chiral grooves of the amylose polymer, maximizing the aforementioned interactions.

The (R)-enantiomer, due to its different spatial arrangement, cannot achieve this optimal fit, resulting in a weaker overall interaction and therefore a shorter retention time.

Conclusion

The determination of the enantiomeric excess of (S)-Crizotinib is reliably achieved using polysaccharide-based chiral stationary phases. While Chiralcel OD-H provides superior resolution, the Chiralpak AD-H method is recommended for routine quality control due to its excellent balance of resolution, speed, and robustness. The success of the separation is contingent upon the formation of transient diastereomeric complexes governed by hydrogen bonding, π-π interactions, and steric fit. Proper system suitability checks, particularly the resolution of a racemic standard, are mandatory to ensure the validity of any reported enantiomeric excess value.

References

  • Sun, P., Wang, X., et al. (2012). Preparative separation of crizotinib enantiomers by supercritical fluid chromatography. Journal of Pharmaceutical and Biomedical Analysis, 70, 629-633. Available at: [Link]

  • Zhang, Y., Wu, G., et al. (2014). Development and validation of a chiral HPLC method for the enantiomeric separation of Crizotinib. Journal of Chromatographic Science, 52(7), 678-683. Available at: [Link]

  • Patel, D. S., Sharma, N., et al. (2015). A validated stability-indicating chiral HPLC method for the determination of (S)-crizotinib in the presence of its (R)-enantiomer and degradation products. RSC Advances, 5(94), 77085-77093. Available at: [Link]

A Researcher's Guide to the Structural Characterization of (3S)-3-methyl-1-phenylpiperazine Dihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural characterization of chiral molecules is a cornerstone of ensuring safety, efficacy, and reproducibility. (3S)-3-methyl-1-phenylpiperazine, a key chiral building block for various pharmacologically active agents, presents a unique analytical challenge due to its stereochemistry, conformational flexibility, and its common formulation as a dihydrochloride salt. This guide provides an in-depth exploration of its characterization, centering on ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, while critically comparing this technique with other essential analytical methods.

The Central Role of ¹H NMR in Structural Elucidation

¹H NMR spectroscopy stands as the primary and most informative technique for the initial structural confirmation of (3S)-3-methyl-1-phenylpiperazine dihydrochloride. It provides a detailed "fingerprint" of the molecule by mapping the chemical environment of each proton. The dihydrochloride form significantly influences the spectrum, particularly by protonating the two nitrogen atoms, which in turn affects the chemical shifts of adjacent protons.

Anticipated ¹H NMR Spectral Features

When analyzing the ¹H NMR spectrum, a detailed assignment of each proton is crucial. The expected signals for this compound, typically recorded in a solvent like D₂O to exchange the labile N-H protons, are as follows:

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration Rationale for Assignment
Phenyl-H (ortho, meta, para)7.0 - 7.5Multiplets5HAromatic protons on the N-phenyl ring. The ortho protons are typically slightly downfield due to proximity to the nitrogen.
Piperazine-H (axial/equatorial)3.0 - 4.0Complex Multiplets7HProtons on the piperazine ring, exhibiting complex splitting due to geminal and vicinal coupling. The presence of the methyl group and the phenyl ring breaks the symmetry, making all piperazine protons chemically distinct.
Methyl-H1.2 - 1.5Doublet3HThe methyl group at the chiral center (C3) will appear as a doublet due to coupling with the adjacent proton on C3.
Methine-H (on C3)3.0 - 3.5Multiplet1HThe proton at the chiral center, coupled to the methyl group and adjacent piperazine protons.

Note: These are estimated chemical shifts and can vary based on solvent, concentration, and instrument frequency.

The complexity of the piperazine ring signals often necessitates more advanced techniques for unambiguous assignment. Temperature-dependent NMR studies can also be valuable, as they can reveal information about the conformational dynamics of the piperazine ring, such as chair-chair interconversion.[1][2][3]

A Comparative Framework of Analytical Techniques

While ¹H NMR is indispensable, a complete and robust characterization relies on a multi-technique approach. Relying solely on one-dimensional NMR can leave ambiguities, particularly concerning stereochemistry and absolute purity. The following section compares ¹H NMR with other vital analytical methods.

Technique Comparison Overview
Technique Information Provided Strengths for this Molecule Limitations
¹H NMR Proton environment, connectivity (J-coupling), structural backbone.Rich structural detail, non-destructive.Signal overlap in piperazine region, cannot determine enantiomeric purity alone.
¹³C NMR Carbon skeleton, number of unique carbons.Complements ¹H NMR, confirms carbon framework.Lower sensitivity than ¹H NMR.
2D NMR (COSY, HSQC) H-H and C-H correlations.Resolves signal overlap, confirms proton and carbon assignments unambiguously.[4][5][6]Longer experiment time.
Mass Spectrometry (MS) Molecular weight, fragmentation pattern.Confirms molecular formula and identity.Provides no stereochemical information.
Chiral HPLC Enantiomeric purity, separation of stereoisomers.The gold standard for determining enantiomeric excess (% ee).[7][8]Requires method development, destructive.
FTIR Spectroscopy Presence of functional groups.Quick confirmation of key functional groups (N-H, C-H, aromatic C=C).Provides limited structural detail compared to NMR.

In-Depth Experimental Protocols

To ensure data integrity and reproducibility, adherence to validated experimental protocols is paramount. The following sections detail the methodologies for key analytical techniques.

Protocol 1: ¹H NMR Spectroscopy Analysis

Objective: To acquire a high-resolution ¹H NMR spectrum for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄). D₂O is often preferred for hydrochloride salts to simplify the spectrum by exchanging the acidic N-H protons.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup & Acquisition:

    • Use a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[2][3]

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and resolution.

    • Acquire the spectrum at a controlled temperature (e.g., 25 °C).

    • Typical acquisition parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering 0-12 ppm.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using a reference signal (e.g., residual solvent peak).

    • Integrate the signals to determine the relative proton ratios.

Protocol 2: Chiral High-Performance Liquid Chromatography (HPLC)

Objective: To determine the enantiomeric purity of the sample.

Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase suitable for polysaccharide-based chiral stationary phases. A common starting point is a mixture of a polar organic solvent (e.g., acetonitrile or methanol) and an aliphatic alcohol (e.g., isopropanol) with a small amount of an amine modifier (e.g., diethylamine) to improve peak shape.[8]

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Prepare a stock solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

    • Dilute the stock solution to a working concentration of ~0.1 mg/mL.[7]

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak® IC).[7][8]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.[7][8]

    • Injection Volume: 10 µL.

    • Detection: UV at a low wavelength (e.g., 205 nm) due to the lack of a strong chromophore.[7]

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers.

    • Calculate the resolution (Rs) between the peaks. A value >1.5 indicates baseline separation.

    • Determine the enantiomeric excess (% ee) using the peak areas.[7]

Visualizing the Analytical Workflow

An integrated approach is essential for the complete characterization of a chiral pharmaceutical intermediate. The following diagrams illustrate the logical flow of the analytical process.

G cluster_nmr NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in D2O) acq_1d 1D ¹H & ¹³C NMR Acquisition (400 MHz) prep->acq_1d proc_1d Data Processing & Initial Assignment acq_1d->proc_1d acq_2d 2D NMR (COSY, HSQC) (If needed for ambiguity) proc_1d->acq_2d Complex Spectra? proc_2d 2D Data Analysis & Final Assignment acq_2d->proc_2d proc_2d->proc_1d

Caption: Workflow for NMR-based structural elucidation.

G cluster_main Integrated Characterization Strategy Sample (3S)-3-methyl-1-phenylpiperazine dihydrochloride NMR ¹H, ¹³C, 2D NMR Sample->NMR MS Mass Spectrometry Sample->MS HPLC Chiral HPLC Sample->HPLC Report Complete Characterization Report NMR->Report Structure & Identity MS->Report Molecular Weight HPLC->Report Enantiomeric Purity

Caption: A multi-technique approach for full characterization.

Conclusion: A Synthesis of Orthogonal Data

The comprehensive characterization of this compound is not achieved by a single "magic bullet" technique. Instead, it requires the thoughtful integration of orthogonal analytical methods. ¹H NMR, complemented by ¹³C and 2D NMR techniques, provides the foundational structural information.[5][9][10] Mass spectrometry validates the molecular weight, providing a crucial identity check. Finally, chiral HPLC delivers the indispensable data on enantiomeric purity, a critical quality attribute for any chiral active pharmaceutical ingredient or intermediate.[7][11] By combining these techniques, researchers can build a self-validating system of data that ensures a complete and unambiguous understanding of the molecule's identity, structure, and stereochemical integrity, thereby upholding the rigorous standards of pharmaceutical development.

References

  • Harris, R. K., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. CrystEngComm, 10, 1034-1044. Available at: [Link]

  • Wiench, J. W., et al. (2007). Solid-State 35/37Cl NMR Spectroscopy of Hydrochloride Salts of Amino Acids Implicated in Chloride Ion Transport Channel Selectivity: Opportunities at 900 MHz. Journal of the American Chemical Society, 129(25), 7848-7859. Available at: [Link]

  • Li, S., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Available at: [Link]

  • Goward, G. R., et al. (2003). High-Field Chlorine NMR Spectroscopy of Solid Organic Hydrochloride Salts: A Sensitive Probe of Hydrogen Bonding Environment. The Journal of Physical Chemistry A, 107(49), 10753-10760. Available at: [Link]

  • Wiench, J. W., et al. (2007). A high-field solid-state 35/37Cl NMR and quantum chemical investigation of the chlorine quadrupolar and chemical shift tensors in amino acid hydrochlorides. Journal of Physical Chemistry A, 111(50), 13245-13257. Available at: [Link]

  • Harris, R. K., et al. (2008). Application of Solid-State 35Cl NMR to the Structural Characterization of Hydrochloride Pharmaceuticals and their Polymorphs. R Discovery. Available at: [Link]

  • Schäfer, A., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41929-41938. Available at: [Link]

  • Schäfer, A., et al. (2019). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 24(15), 2748. Available at: [Link]

  • Mamat, C., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Beilstein Journal of Organic Chemistry, 12, 2516-2527. Available at: [Link]

  • Yilmaz, F., et al. (2020). Design and Synthesis of Some Piperazine Hybrid Molecules. Revue Roumaine de Chimie, 65(1), 69-77. Available at: [Link]

  • Navaneeswari, R., & Reddy, K. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(10), 4645-4651. Available at: [Link]

  • Niaei, N., et al. (2024). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Electrophoresis, 45(17-18), 1479-1486. Available at: [Link]

  • Mamat, C., et al. (2016). ¹H NMR spectra of compound 3a measured in five different solvents. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). New intermediates for the selective synthesis of 1-methyl-3-phenylpiperazine and some phenylpiperazine derivatives. ResearchGate. Available at: [Link]

  • Zeb, A., et al. (2024). ¹H-NMR spectrum of N-(4-ethylphenyl)-4-{[4-(2-furoyl)-1-piperazinyl]methyl}benzamide (5b). ResearchGate. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, S11. Available at: [Link]

  • ResearchGate. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate. Available at: [Link]

  • Fuloria, N. K., & Fuloria, S. (2013). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. Available at: [Link]

  • PubChem. (n.d.). 1-Phenylpiperazine. PubChem. Available at: [Link]

  • ETH Zurich. (n.d.). Structure Elucidation by NMR. ETH Zurich NMR Service. Available at: [Link]

  • Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. Available at: [Link]

  • JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. JEOL. Available at: [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]

  • SWGDrug. (2005). 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDrug. Available at: [Link]

Sources

Navigating the Chiral Landscape: A Comparative Guide to the Optical Rotation of (3S)-3-methyl-1-phenylpiperazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and safety. Chiral molecules, which exist as non-superimposable mirror images known as enantiomers, often exhibit markedly different pharmacological and toxicological profiles. Consequently, the precise characterization of a specific enantiomer is a cornerstone of modern drug discovery. This guide provides an in-depth exploration of the specific optical rotation of (3S)-3-methyl-1-phenylpiperazine, a chiral scaffold of interest in medicinal chemistry.

While a specific, publicly documented value for the optical rotation of (3S)-3-methyl-1-phenylpiperazine has not been identified in a comprehensive literature survey, this guide will equip researchers with the foundational knowledge and a robust experimental framework to determine this crucial parameter. We will delve into the principles of polarimetry, provide a detailed protocol for measurement, and draw comparisons with a structurally related chiral piperazine derivative, (S)-1-Boc-3-methylpiperazine, for which experimental data is available.

The Imperative of Stereochemical Purity in Drug Development

The distinct biological activities of enantiomers underscore the necessity of developing single-enantiomer drugs, a concept often referred to as a "chiral switch".[1] A classic example is the difference between the two enantiomers of thalidomide, where one was sedative and the other teratogenic. Regulatory bodies like the FDA now strongly encourage the development of single isomers and require thorough characterization of the stereochemical composition of new drug candidates.[2] Optical rotation is a fundamental technique used to differentiate between enantiomers and to quantify the enantiomeric purity of a sample.

Understanding Specific Optical Rotation

Optical rotation is the phenomenon where a chiral compound rotates the plane of polarized light.[3] The direction and magnitude of this rotation are unique to each enantiomer under specific conditions. Specific rotation, denoted as [α], is a standardized measure of this rotation and is calculated from the observed rotation using the following formula:

[α]λT = α / (l * c)

Where:

  • [α] is the specific rotation.

  • T is the temperature in degrees Celsius.

  • λ is the wavelength of the light source (commonly the sodium D-line, 589 nm).

  • α is the observed rotation in degrees.

  • l is the path length of the polarimeter cell in decimeters (dm).

  • c is the concentration of the sample in grams per milliliter (g/mL).

A positive (+) or 'd' designation indicates dextrorotatory (clockwise) rotation, while a negative (-) or 'l' designation signifies levorotatory (counter-clockwise) rotation. It is crucial to understand that the R/S stereochemical descriptor does not predict the direction of optical rotation.[4]

A Comparative Benchmark: (S)-1-Boc-3-methylpiperazine

To provide a tangible point of reference, we will consider the specific optical rotation of (S)-1-Boc-3-methylpiperazine, a structurally similar chiral piperazine. The Boc (tert-butoxycarbonyl) protecting group at the N1 position and the absence of the phenyl group at the C1 position are the key structural differences from our target compound.

CompoundStructureSpecific Optical Rotation ([α]D)Conditions
(S)-1-Boc-3-methylpiperazine -14.0° to -16.0°c=1 in dioxane

Data sourced from commercial supplier specifications.[1][5]

This value serves as a useful, albeit imperfect, comparator. The presence of the phenyl group and the different substituent on the nitrogen in (3S)-3-methyl-1-phenylpiperazine will undoubtedly influence its specific rotation.

Experimental Protocol for Determining the Specific Optical Rotation of (3S)-3-methyl-1-phenylpiperazine

The following protocol outlines the steps for the accurate measurement of the specific optical rotation. The causality behind each step is explained to ensure a robust and self-validating experimental design.

I. Instrumentation and Materials
  • Polarimeter: Calibrated and capable of measurements at the sodium D-line (589 nm).

  • Polarimeter Cell: 1 dm path length, clean and dry.

  • Volumetric Flask: Grade A, 10 mL.

  • Analytical Balance: Calibrated, with a readability of at least 0.1 mg.

  • (3S)-3-methyl-1-phenylpiperazine: Of high enantiomeric purity.

  • Solvent: High-purity, spectroscopic grade dioxane (or another appropriate, non-reactive solvent in which the compound is soluble).

II. Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_measurement Polarimeter Measurement cluster_calculation Data Analysis prep_sample Accurately weigh ~100 mg of (3S)-3-methyl-1-phenylpiperazine dissolve Dissolve in dioxane in a 10 mL volumetric flask prep_sample->dissolve fill_to_mark Make up to the mark with dioxane and mix thoroughly dissolve->fill_to_mark calibrate Calibrate the polarimeter with a solvent blank (dioxane) rinse_cell Rinse the polarimeter cell with the sample solution calibrate->rinse_cell fill_cell Fill the cell with the sample solution, ensuring no air bubbles rinse_cell->fill_cell measure Measure the observed rotation (α) fill_cell->measure repeat_measure Repeat the measurement multiple times for precision measure->repeat_measure calculate_conc Calculate the exact concentration (c) in g/mL average_alpha Calculate the average observed rotation calculate_conc->average_alpha calculate_specific Calculate the specific rotation using the formula average_alpha->calculate_specific

Figure 1. Experimental workflow for determining specific optical rotation.

III. Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of (3S)-3-methyl-1-phenylpiperazine and record the exact weight. The accuracy of this measurement is paramount as the concentration directly impacts the calculated specific rotation.

    • Quantitatively transfer the weighed sample to a 10 mL Grade A volumetric flask.

    • Add a portion of the chosen solvent (e.g., dioxane) and gently swirl to dissolve the compound completely.

    • Carefully add more solvent until the bottom of the meniscus aligns with the calibration mark on the neck of the flask.

    • Stopper the flask and invert it several times to ensure a homogenous solution.

  • Polarimeter Calibration and Measurement:

    • Ensure the polarimeter is switched on and the sodium lamp has stabilized.

    • Fill the polarimeter cell with the pure solvent (the "blank"). This step is crucial to zero the instrument and account for any optical rotation caused by the solvent or the cell itself.

    • Record the blank reading. A stable reading of or very close to zero should be obtained.

    • Empty the cell and rinse it two to three times with small aliquots of the prepared sample solution. This prevents dilution of the sample by any residual solvent.

    • Fill the cell with the sample solution, taking care to avoid trapping any air bubbles in the light path, as these will interfere with the measurement.

    • Place the filled cell in the polarimeter and allow the reading to stabilize.

    • Record the observed rotation (α). It is good practice to take multiple readings and use the average to minimize random errors.

  • Calculation of Specific Rotation:

    • Calculate the exact concentration (c) of the solution in g/mL. For example, if 0.1025 g of the compound was dissolved in 10 mL of solvent, the concentration is 0.01025 g/mL.

    • Use the averaged observed rotation (α), the path length (l = 1 dm), and the calculated concentration (c) to determine the specific rotation [α] using the formula provided earlier.

Interpreting the Results and Establishing a Specification

The experimentally determined specific rotation value for (3S)-3-methyl-1-phenylpiperazine will be a critical quality attribute. For instance, if the obtained value is -25.5° (c=1 in dioxane), this can be used to:

  • Confirm the identity and stereochemistry of the synthesized compound.

  • Establish a quality control specification for future batches.

  • Assess the enantiomeric purity of the sample. A lower absolute value would suggest the presence of the other enantiomer.

Conclusion

References

  • A review of drug isomerism and its significance - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Lecture 3: Stereochemistry and drugs. (2019, September 24). Retrieved February 13, 2026, from [Link]

  • Optical Rotation, Optical Activity, and Specific Rotation - Master Organic Chemistry. (2017, February 7). Retrieved February 13, 2026, from [Link]

  • (S)-1-Boc-3-methylpiperazine | C10H20N2O2 | CID 7023035 - PubChem. (n.d.). Retrieved February 13, 2026, from [Link]

  • 2-Phenylpiperazine | C10H14N2 | CID 250673 - PubChem - NIH. (n.d.). Retrieved February 13, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - MDPI. (n.d.). Retrieved February 13, 2026, from [Link]

  • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2026, from [Link]

  • Optical Activity – Organic Chemistry I - KPU Pressbooks. (n.d.). Retrieved February 13, 2026, from [Link]

  • Phenylpiperazine - Wikipedia. (n.d.). Retrieved February 13, 2026, from [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. (2020, May 22). Retrieved February 13, 2026, from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetotinylcholine Receptors - PubMed. (2025, July 16). Retrieved February 13, 2026, from [Link]

  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent - PubMed. (2016, January 20). Retrieved February 13, 2026, from [Link]

  • Synthesis of chiral helical 1,3-oxazines - PubMed. (2012, June 15). Retrieved February 13, 2026, from [Link]

  • design and synthesis of disubstituted (4-piperidinyl)-piperazine derivatives as potent acetyl-CoA carboxylase inhibitors - PubMed. (n.d.). Retrieved February 13, 2026, from [Link]

Sources

Advanced Elemental Analysis Guide: Piperazine Dihydrochloride Salts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Piperazine Dihydrochloride (


)  presents a unique analytical challenge that frequently leads to Out-of-Specification (OOS) results in standard GMP workflows. Unlike simple organic molecules, this salt combines high halogen content (~44% Cl) with significant hygroscopicity, rendering standard Combustion Analysis (CHN) prone to systematic error.

This guide argues that CHN analysis alone is insufficient for validating piperazine dihydrochloride. Instead, we propose a Multi-Modal Validation Protocol combining Potentiometric Titration (for stoichiometry) and Thermal Gravimetric Analysis (TGA) (for hydrate confirmation) as the superior alternative to reliance on combustion data.

Part 1: The Analytical Challenge

The "Chlorine Trap" in Combustion Analysis

Standard CHN analyzers combust samples at >900°C. For high-halogen salts like piperazine dihydrochloride, this creates two failure modes:

  • Detector Poisoning: Incomplete scrubbing of Chlorine gas (

    
    ) can damage thermal conductivity detectors (TCD).
    
  • Nitrogen Suppression: Chlorine can react with nitrogen oxides (

    
    ) or the reduction copper layer, leading to artificially low Nitrogen values.
    
The Hydrate Confusion

Commercial piperazine dihydrochloride often exists as a monohydrate (


), yet certificates of analysis (CoA) often report on an anhydrous basis . Distinguishing lattice water (monohydrate) from surface moisture (hygroscopicity) is impossible with CHN alone.
Theoretical Composition Data

The table below highlights the narrow margins of error required to distinguish forms.

ElementAnhydrous (

)
Monohydrate (

)
Analytical Delta
MW 159.06 g/mol 177.07 g/mol +18.01
Carbon 30.20%27.13%-3.07%
Hydrogen 7.60%7.97%+0.37%
Nitrogen 17.61%15.82%-1.79%
Chloride 44.59%40.05%-4.54%

Critical Insight: The Chloride content shifts by >4.5% between forms. Therefore, measuring Chloride (via titration) is statistically more robust for form identification than measuring Hydrogen (via CHN), which only shifts by 0.37%.

Part 2: Comparative Analysis of Methods

Method A: Combustion Analysis (CHN)[1]
  • Status: Legacy Screening Tool

  • Pros: Fast (<10 mins), requires minimal sample (1-3 mg).

  • Cons: High interference risk. Requires silver wool scrubbers. Cannot directly measure the counter-ion (

    
    ).
    
  • Verdict: Use only for rough confirmation of C/N ratio. Do not use for purity assay.

Method B: Potentiometric Titration (Argentometric)
  • Status: Gold Standard (Stoichiometry)

  • Mechanism: Precipitation of

    
     using 
    
    
    
    titrant.
  • Pros: Direct measurement of the salt-forming species. High precision (<0.5% RSD). Traceable to NIST standards (NaCl).

  • Cons: Consumes more sample (100-200 mg). Generates silver waste.

  • Verdict: Mandatory for confirming the 1:2 base-to-acid ratio.

Method C: Ion Chromatography (IC)[2][3][4][5]
  • Status: Modern Alternative (Impurity Profiling)

  • Pros: Can detect other halide impurities (Bromide, Fluoride) simultaneously. High specificity.

  • Cons: High capital cost. Requires column equilibration.

  • Verdict: Best for trace impurity analysis, not necessary for routine assay if Titration is available.

Part 3: Visualizing the Validation Workflow

The following diagram illustrates the decision logic for validating Piperazine Dihydrochloride, prioritizing Titration and TGA over CHN.

PiperazineValidation Start Start: Raw Material ID TGA Step 1: TGA Analysis (Thermal Profile) Start->TGA IsHydrate Weight Loss ~10% @ 100-120°C? TGA->IsHydrate Anhydrous Form: Anhydrous (Target Cl: 44.6%) IsHydrate->Anhydrous No Hydrate Form: Monohydrate (Target Cl: 40.0%) IsHydrate->Hydrate Yes Titration Step 2: Argentometric Titration (AgNO3) Anhydrous->Titration Hydrate->Titration Calc Calculate Stoichiometry (Cl / Base Ratio) Titration->Calc Pass PASS: Valid Salt Calc->Pass Ratio = 2.0 ± 0.1 Fail FAIL: Free Base/Mix Calc->Fail Ratio ≠ 2.0

Figure 1: Analytical Decision Tree for Piperazine Dihydrochloride Salts. Note the prioritization of TGA and Titration over CHN.

Part 4: Detailed Experimental Protocols

Protocol 1: Self-Validating Potentiometric Titration

This protocol includes a "System Suitability" step using NaCl to ensure the titrant concentration is accurate before testing the expensive drug substance.

Reagents:

  • 0.1 N Silver Nitrate (

    
    ) VS.
    
  • Primary Standard Sodium Chloride (NIST Traceable).

  • Dilute Nitric Acid (

    
    ).
    
  • Solvent: Deionized Water.

Equipment:

  • Automatic Potentiometric Titrator.

  • Electrode: Silver Billet or Ag/AgCl Combination Electrode.

Workflow:

  • System Suitability (The "Trust" Step):

    • Dry Primary Standard NaCl at 105°C for 2 hours.

    • Weigh exactly 58.44 mg (theoretical 1.0 mmol) of NaCl.

    • Dissolve in 50 mL water + 1 mL

      
      .
      
    • Titrate with 0.1 N

      
      .
      
    • Acceptance: Volume consumed must be

      
       mL. If not, recalculate titrant normality.
      
  • Sample Analysis:

    • Weigh ~160 mg (Anhydrous) or ~177 mg (Monohydrate) of Piperazine Dihydrochloride.

    • Dissolve in 50 mL Deionized Water.

    • Add 1 mL 5%

      
       (Acidification prevents carbonate interference).
      
    • Titrate to the potentiometric inflection point.

  • Calculation:

    
    
    
    • 
      : Volume of AgNO3 (mL)
      
    • 
      : Normality of AgNO3
      
    • 
      : Weight of sample (mg)
      
Protocol 2: Thermal Gravimetric Analysis (TGA)

Essential for distinguishing the monohydrate from simple wet samples.

Workflow:

  • Tare a platinum or ceramic pan.

  • Load 5-10 mg of sample.

  • Ramp: 10°C/min from Ambient to 250°C.

  • Purge: Nitrogen at 20 mL/min.

Interpretation:

  • Surface Moisture: Gradual weight loss starting immediately (Ambient to 60°C).

  • Lattice Water (Monohydrate): Distinct step loss occurring typically between 80°C and 120°C.

  • Decomposition: Piperazine ring breakdown usually begins >260°C.

Part 5: Interference Mechanism Visualization

Why does CHN fail? The following diagram details the "Halogen Interference" pathway that necessitates the use of Titration.

HalogenInterference Sample Sample: Piperazine 2HCl (High Cl Content) Combustion Combustion (950°C + O2) Sample->Combustion Gases Gases Produced: CO2, H2O, N2, NOx, Cl2, HCl Combustion->Gases Scrubber Silver Wool Scrubber (Traps Halogens) Gases->Scrubber ScenarioA Scenario A: Fresh Scrubber Cl2 + 2Ag -> 2AgCl Scrubber->ScenarioA Optimal ScenarioB Scenario B: Saturated Scrubber Cl2 Breakthrough Scrubber->ScenarioB High Load Interference Interference: 1. Cl2 absorbs at N2 wavelengths 2. Cl2 poisons TCD detector ScenarioB->Interference Result Result: Erroneous N% Data Interference->Result

Figure 2: Mechanism of Chloride Interference in Combustion Analysis. High halogen loads can saturate scrubbers, leading to breakthrough and detector error.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 8893, Piperazine Dihydrochloride. Retrieved from [Link]

  • United States Pharmacopeia (USP).Piperazine Dihydrochloride Monograph. (Requires Subscription). General reference to USP <541> Titrimetry and USP <731> Loss on Drying.
  • American Chemical Society (ACS). Elimination of Chloride Interference in the Chemical Oxygen Demand Test. Analytical Chemistry. Retrieved from [Link]

Advanced LC-MS/MS Profiling of Methyl-Phenylpiperazine (MPP) Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the LC-MS/MS fragmentation characteristics of methyl-phenylpiperazine (MPP) derivatives, specifically focusing on the differentiation of regioisomers (2-, 3-, and 4-methyl) and comparing them against common alternatives like benzylpiperazine (BZP) and trifluoromethylphenylpiperazine (TFMPP).

Content Type: Technical Comparison Guide Audience: Forensic Toxicologists, Pharmaceutical Researchers, Analytical Chemists

Executive Summary

Methyl-phenylpiperazines (MPP), including 1-(2-methylphenyl)piperazine (2-MePP), 3-MePP, and 4-MePP, represent a class of psychoactive substances and pharmaceutical intermediates. Their structural similarity to serotonin receptor agonists makes them significant in both drug development and forensic toxicology.

The primary analytical challenge lies in the differentiation of regioisomers . While their mass spectra are qualitatively identical due to the stability of the piperazine core, subtle variations in ion ratios and distinct chromatographic retention times are required for positive identification. This guide provides a self-validating workflow for their characterization.

Mechanistic Fragmentation Analysis

The fragmentation of MPPs under Electrospray Ionization (ESI) in positive mode follows predictable pathways driven by charge localization on the piperazine nitrogens.

The Fragmentation Pathway

Upon protonation ([M+H]⁺, m/z 177), the molecule undergoes Collision-Induced Dissociation (CID) via three primary channels:

  • Pathway A: Piperazine Ring Cleavage (Retro-Diels-Alder-like)

    • The piperazine ring opens, leading to the loss of an imine fragment (

      
      , 43 Da).
      
    • Resulting Ion: m/z 134. This is often a major diagnostic peak preserving the phenyl ring and the methyl substituent.

  • Pathway B: N-Aryl Bond Cleavage

    • Heterolytic cleavage of the bond between the phenyl ring and the piperazine nitrogen.

    • Resulting Ion: m/z 91 (Tolyl cation,

      
      ).
      
    • Note: This ion is isobaric with the benzyl cation seen in BZP analysis, but its formation energy differs due to the aryl-nitrogen bond strength versus the alkyl-nitrogen bond in BZP.

  • Pathway C: Low-Mass Piperazine Fragments

    • Further fragmentation of the piperazine ring yields characteristic low-mass ions.

    • Resulting Ions: m/z 56 (

      
      ) and m/z 70 (
      
      
      
      ). These confirm the presence of a piperazine core but provide no structural information about the phenyl substituent.
Visualization of Fragmentation Logic

FragmentationPathway Parent [M+H]+ Precursor m/z 177 Intermediate Ring Opening Intermediate Parent->Intermediate CID Energy Ion91 Fragment m/z 91 (Tolyl Cation) Parent->Ion91 N-Aryl Cleavage Ion70 Fragment m/z 70 (Piperazine Core) Parent->Ion70 Ring Fragmentation Ion134 Fragment m/z 134 (Loss of C2H5N) Intermediate->Ion134 - 43 Da (Imine) Ion56 Fragment m/z 56 (C3H6N+) Ion70->Ion56 - 14 Da

Caption: ESI-MS/MS fragmentation pathways for methyl-phenylpiperazine (m/z 177).

Comparative Analysis: MPP vs. Alternatives

Distinguishing MPP from other piperazine derivatives requires analyzing specific diagnostic ions. The table below compares MPP with Benzylpiperazine (BZP) and Trifluoromethylphenylpiperazine (TFMPP).

FeatureMethyl-Phenylpiperazine (MPP)Benzylpiperazine (BZP)TFMPP
Precursor [M+H]⁺ 177 177 231
Base Peak (Typical) m/z 134 or 91m/z 91m/z 188
Key Diagnostic Loss -43 Da (Ring cleavage)-86 Da (Loss of piperazine)-43 Da (Ring cleavage)
Mechanism of m/z 91 Formation of Tolyl cation (N-Aryl cleavage)Formation of Benzyl cation (C-N cleavage)N/A (Forms m/z 145)
Differentiation Requires LC separation for isomersm/z 91 is dominant; m/z 134 is minor/absentDistinct mass shift (+54 Da)

Expert Insight: While MPP and BZP share the same nominal mass (176 Da) and protonated ion (177), their fragmentation energetics differ. BZP yields m/z 91 as a dominant base peak because the benzyl cation is highly stable and the C-N bond is weaker than the N-Aryl bond in MPP. In MPP, m/z 134 is often more abundant than in BZP spectra.

Isomer Differentiation Strategy (2-Me, 3-Me, 4-Me)

Differentiation of ortho (2-), meta (3-), and para (4-) isomers by MS alone is unreliable because the methyl group does not participate directly in charge stabilization mechanisms that would create unique fragments (unlike ortho-methoxy or ortho-fluoro effects).

The Solution: Chromatographic Resolution A self-validating protocol must rely on Retention Time (RT) separation.

  • 2-MePP (Ortho): Typically elutes first or last depending on the column phase (steric hindrance often reduces interaction with C18 chains, causing earlier elution in aqueous-rich phases, but this is column-dependent).

  • 4-MePP (Para): Typically shows the strongest retention due to a linear, accessible structure maximizing hydrophobic interaction.

Recommended Column Chemistry: A Phenyl-Hexyl or Biphenyl column provides better selectivity for these aromatic isomers than a standard C18 column due to


 interactions.

Experimental Protocol

This protocol is designed for a Triple Quadrupole (QqQ) or Q-TOF system.

LC Conditions[1][2][3][4]
  • Column: Biphenyl or Phenyl-Hexyl (100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear ramp to 60% B

    • 8-10 min: Ramp to 95% B (Wash)

    • 10.1 min: Re-equilibrate at 5% B

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

MS Source Parameters (ESI+)[5]
  • Capillary Voltage: 3.5 kV

  • Desolvation Temp: 450°C

  • Gas Flow: 800 L/hr

  • Collision Energy (CE):

    • m/z 177 -> 134: CE 20 eV (Quantifier)

    • m/z 177 -> 91: CE 35 eV (Qualifier 1)

    • m/z 177 -> 56: CE 45 eV (Qualifier 2)

Workflow Diagram

Workflow Sample Sample Extract LC LC Separation (Biphenyl Column) Sample->LC MS1 Q1 Select m/z 177 LC->MS1 CID Collision Cell (20-45 eV) MS1->CID MS2 Q3 Detection CID->MS2 Data Data Analysis: 1. Check RT 2. Ratio 134/91 MS2->Data

Caption: Analytical workflow for the separation and identification of MPP isomers.

References

  • Maher, H. M., et al. (2012). "Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD." Drug Testing and Analysis. Link

  • Elliott, S. (2011). "Current awareness of piperazines: pharmacology and toxicology." Drug Testing and Analysis. Link

  • Wohlfarth, A., et al. (2010). "Fragmentation of piperazine-based designer drugs." Journal of Mass Spectrometry. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectral Library - Piperazines." Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.